5-Methyl-2-(trifluoromethyl)phenylacetic acid
Description
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Properties
IUPAC Name |
2-[5-methyl-2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-2-3-8(10(11,12)13)7(4-6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEQVNCETMDPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Methyl-2-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction and Chemical Identity
5-Methyl-2-(trifluoromethyl)phenylacetic acid is a substituted phenylacetic acid derivative. The presence of both a lipophilic trifluoromethyl group and a methyl group on the phenyl ring, combined with the acidic carboxyl group, suggests a molecule with distinct physicochemical characteristics that can influence its reactivity, solubility, and biological activity. Such fluorinated organic acids are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, including enhanced metabolic stability and binding affinity.[1]
This guide will systematically detail the essential physical properties of this compound. For properties where specific experimental values are not publicly documented, we will provide robust, step-by-step protocols for their determination, empowering researchers to generate reliable data in their own laboratories.
Molecular Structure and Basic Information
A fundamental understanding of a molecule begins with its structure and basic identifiers.
| Property | Value | Source |
| IUPAC Name | 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid | N/A |
| CAS Number | 1017778-27-6 | [2][3] |
| Molecular Formula | C₁₀H₉F₃O₂ | [2] |
| Molecular Weight | 218.18 g/mol | [2] |
| Hazard Identification | Irritant | [2] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="CH₂", fontcolor="#202124"]; "C8" [label="C", fontcolor="#202124"]; "O1" [label="O", fontcolor="#EA4335"]; "O2" [label="OH", fontcolor="#EA4335"]; "C9" [label="CH₃", fontcolor="#202124"]; "C10" [label="CF₃", fontcolor="#34A853"];"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1";
"C1" -- "C7"; "C2" -- "C10"; "C5" -- "C9";
"C7" -- "C8"; "C8" -- "O1" [style=double]; "C8" -- "O2"; }
Caption: Molecular Structure of this compound.
Physicochemical Properties: Knowns and Unknowns
A comprehensive understanding of a compound's physical properties is paramount for its application in drug development, influencing everything from formulation to bioavailability.
| Property | Value | Experimental Protocol |
| Melting Point | Data not available | Section 3.1 |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | Section 3.2 |
| pKa | Data not available | Section 3.3 |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, self-validating protocols for the experimental determination of the key physical properties of this compound.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Determination of Aqueous Solubility
Solubility is a crucial parameter, especially in drug development, as it directly impacts absorption and bioavailability.
Methodology: Isothermal Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of purified water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Isothermal Shake-Flask Solubility Workflow.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.[4]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution.[5][6]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.[4]
Caption: Potentiometric Titration Workflow for pKa.
Conclusion and Future Directions
This technical guide has synthesized the available information for this compound and provided a clear and actionable framework for the experimental determination of its key physical properties. The protocols outlined herein are based on established, reliable methodologies that will yield high-quality, reproducible data essential for advancing research and development involving this compound. The generation of this experimental data is a critical next step for the scientific community and will undoubtedly facilitate the rational design of future experiments and applications for this and related molecules.
References
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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- 1. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. creative-bioarray.com [creative-bioarray.com]
An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)phenylacetic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (-CF3), in particular, is a privileged moiety known to significantly modulate a compound's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of 5-Methyl-2-(trifluoromethyl)phenylacetic acid, a valuable building block in the synthesis of complex organic molecules. While specific biological applications for this particular isomer are not yet extensively documented in publicly available literature, its structural motifs are prevalent in a range of biologically active compounds. This document will therefore focus on its chemical synthesis, characterization, and the broader context of its potential utility in drug discovery and development, drawing upon established principles and analogous chemical systems.
Physicochemical Properties and Structure
This compound is a solid organic compound with the following key identifiers:
| Property | Value | Reference |
| CAS Number | 1017778-27-6 | [1][2] |
| Molecular Formula | C₁₀H₉F₃O₂ | [2] |
| Molecular Weight | 218.17 g/mol | [1] |
| Appearance | Solid | [1] |
The chemical structure of this compound is characterized by a phenylacetic acid core. The phenyl ring is substituted at the 2-position with a trifluoromethyl group and at the 5-position with a methyl group.
Caption: Chemical structure of this compound.
Synthesis Strategies
Proposed Synthetic Pathway: Suzuki Coupling
This strategy leverages the coupling of a suitable boronic acid or ester with an appropriate halo-aromatic compound.
Caption: Proposed Suzuki coupling pathway for the synthesis.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar transformations and serves as a starting point for experimental design.[3]
Step 1: Synthesis of Methyl 5-Methyl-2-(trifluoromethyl)phenylacetate
-
To a dry, argon-purged flask, add 2-bromo-4-methyl-1-(trifluoromethyl)benzene (1.0 eq), a palladium catalyst such as palladium(II) acetate (0.02 eq), and a phosphine ligand like tri(1-naphthyl)phosphine (0.04 eq).
-
Add a suitable solvent, for example, tetrahydrofuran (THF).
-
To this mixture, add methyl 2-bromoacetate (1.2 eq) and a base, such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified methyl 5-methyl-2-(trifluoromethyl)phenylacetate in a mixture of a suitable solvent (e.g., methanol or THF) and water.
-
Add a base, such as lithium hydroxide or sodium hydroxide (2-3 eq), and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.2 - 7.6 | Multiplet |
| -CH₂- | ~3.7 | Singlet |
| -CH₃ | ~2.4 | Singlet |
| -COOH | >10 | Broad Singlet |
Note: The exact chemical shifts of the aromatic protons will depend on the coupling patterns determined by the substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | >170 |
| Aromatic C-CF₃ | 125 - 135 (quartet, J(C-F) ≈ 30-40 Hz) |
| Aromatic C-CH₃ | 135 - 140 |
| Aromatic CH | 120 - 135 |
| -CF₃ | ~125 (quartet, J(C-F) > 270 Hz) |
| -CH₂- | ~40 |
| -CH₃ | ~20 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carboxylic acid and trifluoromethyl groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |
| C-F stretch (trifluoromethyl) | 1100 - 1350 | Strong |
| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 218. A prominent fragment would be the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a fragment at m/z 173.
Relevance in Drug Discovery and Medicinal Chemistry
The trifluoromethylphenylacetic acid scaffold is a key component in numerous biologically active molecules. The trifluoromethyl group is known to enhance several key properties of drug candidates:
-
Increased Lipophilicity: The -CF₃ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to a longer biological half-life of the drug.
-
Enhanced Binding Affinity: The electronegativity and steric bulk of the -CF₃ group can lead to stronger and more specific interactions with biological targets.
Given these properties, this compound is a promising starting material for the synthesis of novel therapeutic agents, particularly in areas where these characteristics are desirable, such as in the development of anti-inflammatory drugs, central nervous system agents, and kinase inhibitors.
Safety and Handling
Based on available safety data for this and structurally related compounds, this compound should be handled with care in a laboratory setting.
-
Hazards: It is classified as an irritant, causing skin, eye, and respiratory tract irritation.
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable, albeit not extensively studied, chemical entity with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceuticals. This guide has provided a framework for its synthesis, predicted its key characterization data, and highlighted the importance of its structural features in medicinal chemistry. Further research into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
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Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
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Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid at BMRB. [Link]
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Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. [Link]
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Oakwood Chemical. 5-Fluoro-2-(trifluoromethyl)phenylacetic acid. [Link]
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SpectraBase. 2-(Trifluoromethyl)phenylacetic acid - Optional[FTIR] - Spectrum. [Link]
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PubChem. 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid. [Link]
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ResearchGate. EI mass spectra of phenylacetic acid | Download Scientific Diagram. [Link]
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PubMed. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. [Link]
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Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]
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Spectroscopy. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]rylates)
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An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
5-Methyl-2-(trifluoromethyl)phenylacetic acid, identified by its CAS Number 1017778-27-6 , is a specialized aromatic carboxylic acid that has garnered significant interest within the pharmaceutical and agrochemical research sectors.[1][2] Its unique molecular architecture, featuring both a methyl and a trifluoromethyl group on the phenyl ring, imparts a distinct set of physicochemical properties that are highly advantageous for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and critical role in drug discovery.
The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established tactic in medicinal chemistry to enhance the therapeutic potential of drug candidates.[3] This highly electronegative moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles, ultimately leading to more effective and safer therapeutics. The presence of the methyl group further allows for fine-tuning of the molecule's steric and electronic properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and formulation. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 1017778-27-6 | |
| Molecular Formula | C10H9F3O2 | |
| Molecular Weight | 218.17 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% |
Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically for specific batches.
Synthesis and Mechanistic Insights
Conceptual Synthesis Workflow
The synthesis of fluorinated phenylacetic acids often commences from appropriately substituted benzene derivatives.[4][5] A general conceptual workflow is outlined below. The causality behind the choice of reactions lies in the reliable and high-yielding nature of these transformations in constructing the phenylacetic acid scaffold.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, hypothetical procedure based on analogous syntheses described in the patent literature for similar compounds.[4][5] This protocol should be considered illustrative and requires optimization and validation in a laboratory setting.
Step 1: Benzylic Bromination of 1-Methyl-4-(trifluoromethyl)benzene
-
Rationale: This initial step introduces a reactive handle at the benzylic position, which is crucial for the subsequent introduction of the acetic acid moiety. N-Bromosuccinimide (NBS) is a preferred reagent for selective benzylic bromination under radical initiation conditions.
-
Procedure:
-
To a solution of 1-methyl-4-(trifluoromethyl)benzene in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Reflux the mixture under inert atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
The crude product, 1-(bromomethyl)-4-(trifluoromethyl)benzene, can be purified by distillation or chromatography.
-
Step 2: Cyanation of 1-(Bromomethyl)-4-(trifluoromethyl)benzene
-
Rationale: The introduction of a nitrile group via nucleophilic substitution of the bromide provides a precursor that can be readily hydrolyzed to the desired carboxylic acid.
-
Procedure:
-
Dissolve the 1-(bromomethyl)-4-(trifluoromethyl)benzene in a polar aprotic solvent such as DMSO or DMF.
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) and stir the mixture at an elevated temperature.
-
Monitor the reaction until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield 2-(4-(trifluoromethyl)phenyl)acetonitrile.
-
Step 3: Hydrolysis of 2-(4-(Trifluoromethyl)phenyl)acetonitrile
-
Rationale: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.
-
Procedure (Acidic Hydrolysis):
-
Reflux the 2-(4-(trifluoromethyl)phenyl)acetonitrile in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.
-
Continue heating until the reaction is complete.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic extract, dry, and evaporate the solvent. The crude this compound can be purified by recrystallization.
-
Applications in Drug Development and Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of various pharmacologically active compounds. The trifluoromethylphenylacetic acid scaffold is a key component in a number of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).[6]
While a specific marketed drug directly synthesized from this compound is not prominently documented in publicly available literature, its structural motifs are present in various developmental and approved drugs. For instance, fluorinated phenylacetic acids are crucial intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[4] One of the most well-known drugs in this class, Sitagliptin, utilizes a trifluorophenylacetic acid derivative in its synthesis.[4][5]
The rationale for using this particular building block lies in the ability of the trifluoromethyl group to enhance metabolic stability and the potency of the final drug molecule.[3]
Potential Signaling Pathways and Mechanisms of Action
The mechanism of action of drugs derived from trifluoromethyl-containing phenylacetic acids is diverse and depends on the overall structure of the final molecule. For example, in the case of NSAIDs, the phenylacetic acid moiety is often responsible for inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins that mediate inflammation and pain.
For DPP-4 inhibitors like Sitagliptin, the trifluorophenyl group plays a crucial role in binding to the active site of the DPP-4 enzyme, leading to its inhibition. This, in turn, increases the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.
The following diagram illustrates a generalized concept of how a drug derived from this scaffold might interact with a biological target.
Caption: Generalized interaction of a drug candidate with its biological target.
Conclusion
This compound is a strategically important building block for the synthesis of novel therapeutic agents. Its unique substitution pattern provides medicinal chemists with a powerful tool to modulate the properties of drug candidates, leading to improved efficacy and safety profiles. The continued exploration of this and related fluorinated intermediates will undoubtedly contribute to the discovery and development of the next generation of innovative medicines.
References
- Google Patents. Process for the preparation of 2,4,5-trifluorophenylacetic acid. US8835679B2.
-
Chem-Impex. 2-(Trifluoromethyl)phenylacetic acid. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
- Google Patents. Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. CN102603646B.
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
- Google Patents. Preparation method of 2, 4,5-trifluoro phenylacetic acid. CN104418727A.
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- 5. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
"5-Methyl-2-(trifluoromethyl)phenylacetic acid" molecular weight
An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)phenylacetic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, drug development, and materials science. The document elucidates the core molecular attributes of the compound, with a primary focus on its molecular weight and physicochemical properties. It further explores the profound influence of the trifluoromethyl (CF3) group on the molecule's characteristics, such as metabolic stability and lipophilicity, which are critical in the design of bioactive molecules.[1][2] This guide details potential synthetic pathways, discusses key chemical reactions, and presents a robust protocol for its analytical characterization to ensure identity and purity. By synthesizing technical data with practical insights, this paper serves as an essential resource for professionals leveraging this versatile chemical building block in their research and development endeavors.
Core Molecular Attributes
This compound is a specialized organic compound valued as a key intermediate in the synthesis of complex molecules.[3] Its structural features—a phenylacetic acid core substituted with both a methyl and a trifluoromethyl group—confer unique properties that are highly sought after in pharmaceutical and agrochemical research.[1][2][4]
Chemical Identity and Structure
-
Systematic Name: 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid
-
Molecular Formula: C₁₀H₉F₃O₂
The structure consists of a benzene ring substituted at position 1 with a carboxymethyl group (-CH₂COOH), at position 2 with a trifluoromethyl group (-CF₃), and at position 5 with a methyl group (-CH₃).
Caption: Chemical Structure of this compound.
Physicochemical Properties
The fundamental physicochemical properties determine the compound's behavior in both laboratory and biological settings. The precise molecular weight is a critical parameter for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.
| Property | Value | Source |
| Molecular Weight | 218.17 g/mol | [7] |
| Physical Form | Solid | [7] |
| Purity | ≥97% (Typical) | [7] |
| Molecular Formula | C₁₀H₉F₃O₂ | - |
| CAS Number | 1017778-27-6 | [5][6] |
The Trifluoromethyl Group: A Cornerstone of Modern Drug Design
The inclusion of a trifluoromethyl (-CF₃) group in organic molecules is a widely adopted strategy in medicinal chemistry to enhance drug-like properties. Its effects are pleiotropic, influencing everything from metabolic stability to target binding affinity.[1]
Expertise & Causality: The CF₃ group is a strong electron-withdrawing substituent. This electronic effect deactivates the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes—a common pathway for drug clearance. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life. Furthermore, the high lipophilicity of the CF₃ group can enhance a molecule's ability to cross cellular membranes, which is crucial for reaching intracellular targets.[1][2] These combined properties make trifluoromethylated building blocks like this compound highly valuable for developing more robust and effective therapeutic agents.[1][3]
Caption: Influence of the Trifluoromethyl Group on Molecular Properties.
Synthesis and Reactivity
Synthetic Considerations
The synthesis of fluorinated phenylacetic acids often involves multi-step processes. While specific routes for this compound are proprietary, general methodologies for analogous compounds provide insight. Patented processes for similar structures, such as 2,4,5-trifluorophenylacetic acid, often start from fluorinated benzene derivatives.[8][9] A common strategy involves the reaction of a substituted fluorobenzene with an acetylating agent, followed by further chemical transformations to introduce the acetic acid moiety.[8][9]
Chemical Reactivity
The reactivity of this compound is primarily dictated by its carboxylic acid group. This functional group serves as a versatile handle for a variety of chemical transformations essential for drug development and materials science.
-
Amidation: The carboxylic acid can be readily converted to amides by reacting with amines in the presence of a coupling agent (e.g., DCC, EDC). This is a cornerstone reaction in the synthesis of many pharmaceuticals.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an acid chloride intermediate yields the corresponding esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The aromatic ring, being electron-deficient due to the CF₃ group, can participate in nucleophilic aromatic substitution reactions under specific conditions.[1]
Protocol: Analytical Characterization for Identity and Purity Verification
Trustworthiness through Self-Validation: To ensure the quality and reliability of experimental results, rigorous analytical characterization of starting materials is paramount. The following protocol outlines a standard workflow to confirm the identity and purity of a batch of this compound.
Step-by-Step Workflow
-
Visual Inspection:
-
Procedure: Visually inspect the sample for physical form and color.
-
Expected Outcome: A white to off-white solid, consistent with supplier specifications.[7]
-
-
Solubility Test:
-
Procedure: Test solubility in common laboratory solvents (e.g., Methanol, DMSO, Chloroform) to determine appropriate solvents for subsequent analyses.
-
Rationale: Establishes the right conditions for NMR and HPLC analysis.
-
-
Mass Spectrometry (MS):
-
Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid) and analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.
-
Causality: This technique ionizes the molecule, allowing for the direct measurement of its mass-to-charge ratio. It is the definitive method for confirming the molecular weight.
-
Expected Outcome: A prominent peak at m/z = 217.16, corresponding to the deprotonated molecule [M-H]⁻. The calculated exact mass confirms the molecular formula and weight of 218.17 g/mol .
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Procedure: Dissolve an accurately weighed sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Causality: NMR provides detailed information about the chemical structure. ¹H NMR confirms the number and environment of protons, ¹³C NMR shows the carbon backbone, and ¹⁹F NMR is crucial for verifying the presence and integrity of the CF₃ group. The resulting spectra should be consistent with the expected structure.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Procedure: Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% TFA). Analyze the sample using a UV detector.
-
Causality: HPLC separates the main compound from any impurities. The area of the primary peak relative to the total area of all peaks provides a quantitative measure of purity.
-
Expected Outcome: A major peak corresponding to the target compound, with a purity level meeting or exceeding the required specification (e.g., >97%).
-
Caption: Workflow for Analytical Verification of the Compound.
Conclusion
This compound, with a definitive molecular weight of 218.17 g/mol , stands out as a highly valuable and versatile building block for scientific research and development.[7] Its utility is primarily driven by the strategic incorporation of a trifluoromethyl group, which imparts desirable physicochemical properties crucial for the creation of advanced pharmaceuticals and agrochemicals.[1][2] This guide has provided a detailed examination of its core attributes, the scientific rationale for its use, and a robust framework for its analytical validation. A thorough understanding of these technical details empowers researchers to effectively leverage this compound in the synthesis of novel molecules with enhanced performance characteristics.
References
- 5-Fluoro-2-methylphenylacetic acid.MySkinRecipes.
- This compound.CymitQuimica.
- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.Ningbo Inno Pharmchem Co., Ltd.
- (R)-(+)-α-Methoxy-a-(trifluoromethyl)phenylacetic acid [Optical Resolv.Chem-Impex.
- 2-(Trifluoromethyl)phenylacetic acid.Chem-Impex.
- 1017778-27-6|2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid.BLDpharm.
- 1017778-27-6 Cas No. | this compound.Apollo Scientific.
- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. 5-Fluoro-2-methylphenylacetic acid [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1017778-27-6|2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid|BLD Pharm [bldpharm.com]
- 6. 1017778-27-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 9. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 5-Methyl-2-(trifluoromethyl)phenylacetic acid for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of 5-Methyl-2-(trifluoromethyl)phenylacetic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), notably Celecoxib.[1] Given the critical role of solubility in drug discovery and development, from ensuring reliable in vitro assay results to influencing bioavailability, a thorough understanding of this compound's behavior in various solvent systems is paramount.[2][3] This document will delve into the predicted physicochemical properties of this compound, its anticipated solubility profile based on structurally related molecules, and detailed, field-proven protocols for experimentally determining its solubility.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its structural and physicochemical properties. For this compound, the key features influencing its solubility are the phenylacetic acid backbone, the methyl group, and the trifluoromethyl group.
| Property | Predicted Influence on Solubility |
| Molecular Weight | The molecular weight of this compound is approximately 220.18 g/mol . Generally, higher molecular weight can be associated with lower solubility in aqueous media. |
| pKa | The carboxylic acid moiety imparts acidic properties to the molecule. The pKa is predicted to be around 4, similar to other phenylacetic acids.[4] This means that the compound's solubility will be highly dependent on the pH of the aqueous medium. At pH values above the pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate anion. |
| LogP | The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule. A higher LogP generally correlates with lower aqueous solubility and higher solubility in nonpolar organic solvents. |
| Trifluoromethyl Group | The -CF3 group is a strong electron-withdrawing group and is known to increase the lipophilicity of a molecule.[5] This functional group is expected to decrease the aqueous solubility of this compound compared to its non-fluorinated analog. |
| Methyl Group | The methyl group is a small, nonpolar alkyl group that will also contribute to a slight increase in lipophilicity and a corresponding decrease in aqueous solubility. |
Predicted Solubility Profile
Aqueous Solubility
Based on the physicochemical properties discussed above, this compound is expected to have low aqueous solubility , particularly at acidic pH where the carboxylic acid is in its neutral form. The drug Celecoxib, for which this compound is a precursor, is practically insoluble in water.[1][6] While the precursor is a smaller molecule, the presence of the lipophilic trifluoromethyl and methyl groups suggests poor partitioning into water.
In contrast, the related compound 2-(Trifluoromethyl)phenylacetic acid is described as "very soluble" in water, which may seem contradictory.[4] This highlights the subtle interplay of functional groups. The absence of the methyl group in this analog may allow for more favorable hydration of the molecule. For this compound, it is reasonable to predict that its aqueous solubility will be significantly lower than that of 2-(Trifluoromethyl)phenylacetic acid.
The aqueous solubility is expected to increase significantly at pH values above its pKa (approximately 4) due to the formation of the more soluble carboxylate salt.
Organic Solvent Solubility
The presence of the trifluoromethyl group generally enhances solubility in organic solvents.[5] We can infer the likely solubility behavior from data on Celecoxib, which is freely soluble in methanol and soluble in ethanol.[1] A study on Celecoxib also demonstrated its solubility in a range of organic solvents, with the following trend at 298.15 K (25 °C): ethyl acetate > acetonitrile > methanol > isopropanol > butanol > toluene.
Therefore, this compound is predicted to be soluble to freely soluble in polar organic solvents such as methanol, ethanol, and ethyl acetate. Its solubility is likely to be lower in less polar solvents like toluene.
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water (pH < 4) | Poorly soluble | Lipophilic nature of the trifluoromethyl and methyl groups; neutral form of the carboxylic acid. |
| Water (pH > 6) | Moderately to freely soluble | Formation of the more soluble carboxylate salt. |
| Methanol | Soluble to freely soluble | Polar protic solvent capable of hydrogen bonding with the carboxylic acid. Inferred from Celecoxib data.[1] |
| Ethanol | Soluble | Polar protic solvent. Inferred from Celecoxib data.[1] |
| Ethyl Acetate | Soluble to freely soluble | Polar aprotic solvent. Inferred from Celecoxib solubility trends. |
| Acetonitrile | Soluble | Polar aprotic solvent. Inferred from Celecoxib solubility trends. |
| Toluene | Slightly soluble | Nonpolar aromatic solvent. Inferred from Celecoxib solubility trends. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, experimental determination of solubility is essential. The choice of method depends on the required throughput and the desired type of solubility data: thermodynamic or kinetic.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[3] The shake-flask method is the most reliable technique for determining this value.[3]
Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask method.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Add an excess of solid this compound to a series of glass vials. An excess is confirmed by the visible presence of undissolved solid throughout the experiment.
-
Add a precise volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, or organic solvents) to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).
-
Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2] The time to reach equilibrium can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.[3]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand to let the undissolved solid settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the suspension using a syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.
-
-
Quantification:
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the aliquot with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.
-
Kinetic Solubility Determination (Nephelometric Method)
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[2] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a solution of the compound in an organic solvent (typically DMSO).[2] Nephelometry, which measures the turbidity of a solution by detecting scattered light, is a common readout for this assay.[7][8]
Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The concentration at which precipitation occurs, detected as an increase in turbidity, is determined.
Sources
- 1. pmda.go.jp [pmda.go.jp]
- 2. enamine.net [enamine.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. bmglabtech.com [bmglabtech.com]
A Guide to the Spectral Analysis of 5-Methyl-2-(trifluoromethyl)phenylacetic acid
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for 5-Methyl-2-(trifluoromethyl)phenylacetic acid (CAS 1017778-27-6), a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer an in-depth predictive analysis. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for researchers and drug development professionals engaged in its synthesis and characterization. This guide includes hypothetical experimental protocols, data interpretation, and visual aids to facilitate a comprehensive understanding of its structural properties.
Introduction and Molecular Structure
This compound is an aromatic carboxylic acid featuring two key substituents on the phenyl ring: a methyl group at the 5-position and a trifluoromethyl group at the 2-position. The molecular formula is C₁₀H₉F₃O₂ and it has a molecular weight of 218.18 g/mol [1]. The trifluoromethyl group, a powerful electron-withdrawing group and bioisostere for other functionalities, significantly influences the electronic environment of the aromatic ring and the acidity of the carboxylic acid moiety. The methyl group, an electron-donating group, provides a contrasting electronic effect.
The accurate characterization of this molecule is paramount for confirming its identity and purity in any research or development pipeline. Spectroscopic techniques such as NMR, IR, and MS provide the necessary tools for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of substituent effects on chemical shifts.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show five distinct signals: three in the aromatic region, one for the methylene (-CH₂) group, one for the methyl (-CH₃) group, and a broad singlet for the carboxylic acid proton.
-
Aromatic Protons (H-3, H-4, H-6) : The three protons on the phenyl ring will appear in the downfield region (typically δ 7.0-8.0 ppm). The strong electron-withdrawing effect of the ortho-CF₃ group will significantly deshield the H-3 proton, pushing it furthest downfield. The H-4 and H-6 protons will be influenced by both the -CF₃ and -CH₃ groups, leading to complex splitting patterns, likely appearing as a doublet and a doublet of doublets, respectively.
-
Methylene Protons (-CH₂) : These protons are adjacent to both the aromatic ring and the carboxylic acid group. They are expected to appear as a singlet around δ 3.7-4.0 ppm.
-
Methyl Protons (-CH₃) : The protons of the methyl group attached to the aromatic ring will resonate as a singlet in the upfield region, anticipated around δ 2.4 ppm.
-
Carboxylic Acid Proton (-COOH) : This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically δ 10-13 ppm, and its position can be concentration-dependent.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display ten unique carbon signals, consistent with the molecular structure.
-
Carboxyl Carbon (-COOH) : Expected to be the most downfield signal (excluding the CF₃ carbon's quartet), appearing around δ 175-180 ppm.
-
Aromatic Carbons : Six distinct signals are expected in the δ 120-140 ppm range. The carbons attached to the -CF₃ (C-2) and -CH₃ (C-5) groups, along with the carbon bearing the acetic acid moiety (C-1), will be quaternary and show distinct chemical shifts. The carbon of the trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF)[2].
-
Methylene Carbon (-CH₂) : This signal is anticipated around δ 40-45 ppm.
-
Methyl Carbon (-CH₃) : The methyl carbon should appear in the upfield region, around δ 20-22 ppm.
-
Trifluoromethyl Carbon (-CF₃) : This carbon will be significantly influenced by the attached fluorine atoms and will appear as a quartet in the region of δ 120-130 ppm with a large C-F coupling constant.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (δ ppm) | Assignment |
| ~11.5 (s, 1H, broad) | -COOH |
| ~7.6 (d, 1H) | Ar-H |
| ~7.4 (dd, 1H) | Ar-H |
| ~7.3 (d, 1H) | Ar-H |
| ~3.8 (s, 2H) | -CH₂- |
| ~2.4 (s, 3H) | -CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire the spectrum with a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. Due to the low natural abundance of ¹³C, a significantly larger number of scans will be required.
Caption: Workflow for NMR Spectral Acquisition and Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid, the aromatic ring, and the trifluoromethyl group.
Predicted IR Absorption Bands
-
O-H Stretch : A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.
-
C-H Stretches : Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- and -CH₃ groups will be just below 3000 cm⁻¹.
-
C=O Stretch : A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is predicted to be in the range of 1700-1725 cm⁻¹.
-
C=C Stretches : Aromatic ring C=C stretching vibrations will give rise to several medium-intensity bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretches : The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region.
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2500-3300 (broad, strong) | O-H stretch (Carboxylic Acid) |
| ~3050 (medium) | Aromatic C-H stretch |
| ~2950 (medium) | Aliphatic C-H stretch |
| ~1710 (strong, sharp) | C=O stretch (Carboxylic Acid) |
| 1450-1600 (medium) | Aromatic C=C stretch |
| 1100-1350 (very strong) | C-F stretch (-CF₃) |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation : Place a small amount (a few milligrams) of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan : Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum and Fragmentation
Under Electron Ionization (EI), the molecular ion peak (M⁺˙) is expected at an m/z of 218. The fragmentation is likely to proceed through several key pathways:
-
Loss of the Carboxyl Group : A common fragmentation for carboxylic acids is the loss of the -COOH radical (45 Da), leading to a significant fragment ion at m/z 173.
-
Alpha-Cleavage : Cleavage of the bond between the aromatic ring and the methylene group can lead to the formation of a tropylium-like ion or other rearranged species.
-
Loss of Trifluoromethyl Group : The C-C bond between the aromatic ring and the CF₃ group can cleave, resulting in the loss of a ·CF₃ radical (69 Da) from the molecular ion or subsequent fragments. The fragmentation of trifluoromethyl-substituted aromatic compounds often involves complex rearrangements[3].
-
Formation of Acylium Ion : Loss of a hydroxyl radical (·OH, 17 Da) can form an acylium ion at m/z 201.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
This guide presents a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data, derived from fundamental principles and comparison with analogous structures, provides a robust baseline for the characterization of this compound. The provided hypothetical protocols offer a standardized approach for acquiring high-quality experimental data. This comprehensive spectral guide serves as a valuable resource for scientists working on the synthesis, purification, and application of this and related fluorinated molecules, ensuring confidence in their structural assignments.
References
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link]
-
Redka, M. O., et al. (2023). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the cornerstone of reproducible and reliable research. The compound of interest is systematically known by its IUPAC name: 2-[5-methyl-2-(trifluoromethyl)phenyl]acetic acid .[1] While this formal designation provides unambiguous structural information, a variety of synonyms and alternative names may be encountered in literature and commercial listings.
It is crucial to distinguish this compound from its isomers and other structurally similar molecules, as even minor positional changes of the methyl and trifluoromethyl groups on the phenyl ring can significantly alter its chemical reactivity and biological activity.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-[5-methyl-2-(trifluoromethyl)phenyl]acetic acid[1] |
| CAS Number | 1017778-27-6 |
| Molecular Formula | C₁₀H₉F₃O₂ |
| SMILES | CC1=CC(=C(C=C1)C(F)(F)F)CC(=O)O[1] |
Physicochemical Properties: The "Why" Behind the "What"
The physicochemical properties of a molecule are not merely data points; they are critical determinants of its behavior in both chemical reactions and biological systems. The presence of the trifluoromethyl (-CF₃) group, in particular, imparts a unique electronic and steric signature to 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid.
Table 2: Physicochemical Characteristics
| Property | Value | Significance in Application |
| Molecular Weight | 218.17 g/mol | Essential for stoichiometric calculations in synthesis and for understanding molecular interactions. |
| Melting Point | 117°C to 120°C[1] | A key indicator of purity and provides guidance for reaction temperature and formulation development. |
| Appearance | White to off-white solid | Important for material handling and quality control. |
| pKa (Predicted) | ~3.9 | The acidity of the carboxylic acid group is influenced by the electron-withdrawing trifluoromethyl group, affecting its reactivity and solubility in different pH environments. |
| LogP (Predicted) | ~3.1 | The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability—a desirable trait in drug candidates. |
The trifluoromethyl group is a strong electron-withdrawing group. This electronic effect acidifies the carboxylic acid proton, making it more reactive in esterification and amidation reactions. Furthermore, the lipophilicity imparted by the -CF₃ group is a well-established strategy in drug design to improve a molecule's ability to cross cellular membranes and reach its biological target.
Synthesis and Reaction Pathways
Understanding the synthesis of 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid is fundamental for its efficient utilization and for the design of novel derivatives. While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic logic can be inferred from established organic chemistry principles. A plausible and commonly employed retrosynthetic approach is outlined below.
Caption: Retrosynthetic analysis of 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid.
A common synthetic route would likely involve the following key transformations:
-
Bromination of the Benzylic Position: Starting with 1-methyl-4-(trifluoromethyl)benzene, a free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator would selectively introduce a bromine atom at the benzylic position.
-
Cyanation and Hydrolysis: The resulting benzyl bromide can then be converted to the corresponding nitrile via nucleophilic substitution with a cyanide salt. Subsequent hydrolysis of the nitrile under acidic or basic conditions would yield the desired carboxylic acid.
-
Alternative Carboxylation: An alternative to the cyanation-hydrolysis sequence is the formation of a Grignard reagent from the benzyl bromide, followed by carboxylation with carbon dioxide.
Experimental Protocol: Illustrative Hydrolysis of the Ester Precursor
This protocol outlines a general procedure for the hydrolysis of an ethyl ester precursor to the final carboxylic acid product.
-
Dissolution: Dissolve ethyl 2-(5-methyl-2-(trifluoromethyl)phenyl)acetate (1 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Saponification: Add an excess of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.
This self-validating system includes in-process controls (TLC/HPLC monitoring) to ensure the reaction proceeds to completion before quenching, thereby maximizing yield and purity.
Applications in Research and Drug Development
The true value of 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid lies in its application as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethylphenylacetic acid scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.
The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.
While specific biological activities for 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid itself are not widely reported, its structural motifs are present in molecules targeting a variety of biological pathways. Phenylacetic acid derivatives are known to interact with a range of enzymes and receptors, and the specific substitution pattern of this compound makes it an attractive starting point for the development of novel inhibitors or modulators.
Sources
An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)phenylacetic acid for Advanced Research
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, application, and chemical nature of 5-Methyl-2-(trifluoromethyl)phenylacetic acid. It moves beyond a standard Material Safety Data Sheet (MSDS) to provide field-proven insights and contextual understanding of this valuable synthetic building block.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a phenylacetic acid core, which provides a key reactive handle for synthetic transformations, a trifluoromethyl group that significantly modifies its electronic properties and metabolic stability, and a methyl group that influences its steric profile and lipophilicity.
Molecular Structure
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
Comprehensive experimental data for this specific molecule is not widely published. The following table includes known identifiers and estimated properties based on expert analysis and read-across from structurally similar compounds, such as 2-(Trifluoromethyl)phenylacetic acid. This approach is standard practice for preliminary assessment in the absence of complete data.
| Property | Value | Source / Rationale |
| CAS Number | 1017778-27-6 | Matrix Scientific[1] |
| Molecular Formula | C₁₀H₉F₃O₂ | CymitQuimica[2] |
| Molecular Weight | 218.17 g/mol | CymitQuimica[2] |
| Physical Form | Solid (Off-white) | CymitQuimica[2], Analog Data[3] |
| Melting Point | ~95 - 105 °C (estimated) | Read-across from 2-(Trifluoromethyl)phenylacetic acid (98-100 °C)[3] |
| pKa | ~4.0 (estimated) | Read-across from 2-(Trifluoromethyl)phenylacetic acid (4.08)[3] |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Very soluble in water. | Assumed based on structure and analog data[3] |
Section 2: The Role of Structural Motifs in Medicinal Chemistry
The utility of this compound in drug discovery stems from the combined influence of its constituent parts. Understanding these contributions is key to leveraging this reagent effectively.
Caption: Influence of key structural motifs on molecular properties.
The trifluoromethyl group is a bioisostere for various functionalities and is prized in medicinal chemistry for its ability to enhance metabolic stability, increase binding affinity, and improve membrane permeability by increasing lipophilicity.[4][5] The carboxylic acid of the phenylacetic acid core provides a reliable point for synthetic elaboration, most commonly through amide bond formation, a cornerstone of drug development.[6][7]
Section 3: Hazard Identification and Safety Protocols
As no specific, verified MSDS is publicly available for this compound, this hazard assessment is based on the GHS classifications of structurally related trifluoromethylated phenylacetic acids.[4][8] It is imperative to handle this compound with the assumption that it possesses these hazards.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection : Wear nitrile or neoprene gloves inspected for integrity before use. A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection : If dust is generated outside of a fume hood, a NIOSH-approved N95 (or better) particulate respirator is required.
-
General Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]
Storage and Incompatibility
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Incompatible Materials : Keep away from strong oxidizing agents and strong bases, which can induce vigorous and potentially hazardous reactions.[4]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact : Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give 2-4 cupfuls of water to drink. Seek immediate medical attention.[3]
Section 4: Application in Synthetic Chemistry: A Workflow Example
A primary application of this reagent is in the synthesis of amide derivatives for lead optimization in drug discovery. The following protocol details a standard amide coupling reaction.
Protocol: Amide Coupling with Benzylamine
This procedure utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents, a common and effective method for forming amide bonds.
Methodology:
-
Reagent Preparation : To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition : Dissolve the starting material in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). The choice of solvent is critical; DCM is preferable for ease of removal, while DMF offers better solubility for more polar substrates.
-
Activator Addition : Add HOBt (1.1 eq) and EDC hydrochloride (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms a highly reactive O-acylisourea intermediate, which is then converted to the more stable HOBt ester, minimizing side reactions.
-
Amine Addition : Add the amine (e.g., Benzylamine, 1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq). The base is essential to neutralize the hydrochloride salt of the amine (if used as a salt) and the HCl generated from the EDC reagent.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 4-16 hours).
-
Aqueous Workup :
-
Dilute the reaction mixture with additional DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl or saturated NH₄Cl solution) to remove excess base and unreacted amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted starting acid and HOBt, and finally with brine to remove residual water.
-
The causality of this sequence is to ensure all water-soluble components are thoroughly removed, simplifying the final purification.
-
-
Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure amide.
Caption: Experimental workflow for a standard amide coupling reaction.
Section 5: Toxicological Profile and Environmental Fate
-
Toxicology : Specific toxicological data (e.g., LD₅₀) for this compound are not available. However, based on related structures, the compound is presumed to be an irritant to the skin, eyes, and respiratory system.[3][8] The toxicological properties have not been fully investigated, and the compound should be handled as if it were hazardous.[3]
-
Environmental Fate : Data on persistence, degradability, and bioaccumulation are not available. As a standard precaution, do not allow the material to enter drains or waterways. All waste should be collected and disposed of according to regulations.
Section 6: Disposal and Regulatory Information
-
Disposal : Dispose of this chemical and its container through a licensed professional waste disposal service.[4] Do not dispose of it with household waste or into the sewer system. Contaminated packaging should be treated as the chemical itself.
-
Regulatory Status : This compound is intended for research and development use only. It is not listed on major international chemical inventories like TSCA (USA) or EINECS (Europe), indicating its status as a specialty chemical for laboratory synthesis.
References
-
Guan, B. et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science. [Link]
-
Guan, B. et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Wikimedia Commons. [Link]
-
ResearchGate. Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. [Link]
-
Capot Chemical. MSDS of 4-(Trifluoromethylthio)phenylacetic Acid. [Link]
-
PubChem. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587. [Link]
-
Panga, J. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Trifluoromethylphenylacetic Acid Derivatives
Abstract
The incorporation of the trifluoromethyl (CF3) group into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target-binding affinity.[1][2][3] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by trifluoromethylphenylacetic acid derivatives. We will delve into their roles as anti-inflammatory, anticancer, and neuroprotective agents, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds in their therapeutic discovery pipelines.
Introduction: The Strategic Importance of the Trifluoromethyl Group
The trifluoromethyl group (CF3) is a powerful bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] When appended to a phenylacetic acid scaffold, the resulting derivatives become versatile building blocks for a wide array of bioactive compounds.[1][2] These derivatives have been successfully utilized as intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds.[1][2][4][5] This guide will explore the key biological activities of these derivatives, providing both the theoretical framework and practical methodologies for their investigation.
Anti-inflammatory Activity
Trifluoromethylphenylacetic acid derivatives have shown significant promise as anti-inflammatory agents.[2] Their mechanism of action often involves the modulation of key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB).
Mechanism of Action: COX Inhibition and NF-κB Suppression
Several derivatives have been shown to inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of pro-inflammatory prostaglandins. For instance, trifluoromethyl-containing thioxanthone derivatives have demonstrated potent COX-2 inhibition.[6] Furthermore, certain fluoxetine derivatives containing a trifluoromethylphenyl moiety have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 by inhibiting the NF-κB signaling pathway.[5] This dual action of reducing prostaglandin synthesis and suppressing pro-inflammatory gene expression makes these compounds attractive candidates for the development of novel anti-inflammatory drugs.
Caption: Inhibition of Inflammatory Pathways.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for assessing the COX-inhibitory activity of trifluoromethylphenylacetic acid derivatives.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Prostaglandin screening EIA kit
Procedure:
-
Prepare a reaction mixture containing the COX enzyme in assay buffer.
-
Add the test compound or reference inhibitor at various concentrations and incubate for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes at 37°C).
-
Stop the reaction by adding a quenching agent (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Anticancer Activity
The trifluoromethylphenyl moiety is a common feature in many anticancer agents.[7] Derivatives of trifluoromethylphenylacetic acid have demonstrated cytotoxic effects against various cancer cell lines, including prostate, breast, and lung cancer.[8][9][10]
Mechanism of Action: Diverse and Multi-targeted
The anticancer mechanisms of these derivatives are varied. Some, like α-trifluoromethyl chalcones, have been shown to overcome drug resistance in prostate cancer by destabilizing microtubules.[8] Others, such as certain thiazole-thiourea derivatives, exhibit broad-spectrum antiproliferative activity against multiple cancer cell lines.[9] The presence of the trifluoromethyl group can enhance the ability of these compounds to interact with their biological targets and evade metabolic degradation.
Data Summary: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of selected trifluoromethylphenyl-containing compounds against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| α-Trifluoromethyl Chalcones | DU145/TxR (Prostate) | 0.14 - 0.28 | [8] |
| Thiazole-Thiourea Derivatives | HeLa (Cervical) | 17 | [9] |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | PC3 (Prostate) | 52 | [10] |
| Thioxanthone Derivatives | HeLa (Cervical) | 0.0878 | [6] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol details the SRB assay, a common method for evaluating the in vitro anticancer activity of test compounds.[8]
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7, HCT116)[9]
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[8][9]
-
Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of trifluoromethylphenylacetic acid derivatives, particularly in the context of ischemic brain injury.[4][11]
Mechanism of Action: Multi-modal Neuroprotection
The neuroprotective effects of these compounds appear to be multi-faceted. For example, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), a metabolite of triflusal, has been shown to exert anti-inflammatory, anti-excitotoxic, and anti-Zn2+-toxic effects in the postischemic brain.[11] It achieves this by suppressing microglial activation, inhibiting pro-inflammatory cytokine expression, and modulating NMDA receptor-mediated neuronal cell death.[11]
Caption: Neuroprotective Mechanisms of Action.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used in vivo model to study ischemic stroke and evaluate the efficacy of neuroprotective agents.[4][11]
Materials:
-
Sprague-Dawley rats
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture
-
Test compound (e.g., OPTBA, a derivative of HTB)[4]
-
Vehicle control
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Procedure:
-
Anesthetize the rat and perform a midline neck incision.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and ECA.
-
Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60 or 90 minutes), withdraw the suture to allow for reperfusion.[4]
-
Administer the test compound or vehicle intravenously at specified time points (e.g., before or after MCAO).[4][11]
-
After a survival period (e.g., 24 hours), euthanize the animal and harvest the brain.
-
Slice the brain and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume and assess neurological deficits using a standardized scoring system.
Synthesis and Future Directions
The synthesis of trifluoromethylphenylacetic acid derivatives can be achieved through various methods, including the oxidative cleavage of an olefin intermediate formed from a Grignard reagent.[12] The versatility of the phenylacetic acid core allows for a wide range of derivatization reactions, enabling the creation of large and diverse compound libraries for screening.[1]
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their respective biological targets.
-
Elucidation of Novel Mechanisms of Action: To uncover new therapeutic applications.
-
In Vivo Efficacy and Safety Profiling: To advance the most promising candidates towards clinical development.
The continued exploration of trifluoromethylphenylacetic acid derivatives holds great promise for the discovery of novel therapeutics to address a wide range of unmet medical needs.
References
- Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.
- Chem-Impex. 3-(Trifluoromethyl)phenylacetic acid.
- Google Patents. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.
- NIH. Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain.
- MDPI. Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models.
- MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- PubMed Central. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer.
- PubMed Central. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach.
- MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas.
- ResearchGate. Drugs with a trifluoromethyl substituent used as anticancer agents.
- PubMed Central. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
- MDPI. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer.
- Thermo Fisher Scientific. (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99%.
- MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.
- PubMed. Neuroprotective effect of triflusal and its main metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), in the postischemic brain.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of triflusal and its main metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), in the postischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Methyl-2-(trifluoromethyl)phenylacetic acid: Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Building Block in Medicinal Chemistry
5-Methyl-2-(trifluoromethyl)phenylacetic acid, a specialized aromatic carboxylic acid, has carved a niche for itself as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring both a methyl and a trifluoromethyl group on the phenyl ring, imparts a distinct combination of lipophilicity, metabolic stability, and steric influence to target molecules. This guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of this important chemical entity, offering insights for researchers engaged in drug discovery and development.
While a singular, seminal publication dedicated to the initial discovery of this compound is not readily apparent in the scientific literature, its emergence can be traced through the broader development of trifluoromethyl-substituted aromatics in medicinal chemistry. The trifluoromethyl group became a favored substituent in drug design due to its ability to enhance metabolic stability and binding affinity of drug candidates. The presence of this electron-withdrawing group can significantly alter the physicochemical properties of a molecule.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1017778-27-6 |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol |
| Appearance | Solid |
| Purity | Typically >97% |
Note: Specific values for melting point, boiling point, and solubility are not consistently reported across publicly available sources and may vary depending on the purity and crystalline form of the substance.
The Synthetic Journey: From Precursors to the Final Acid
The synthesis of this compound is not documented as a standalone, named reaction. Instead, its preparation is typically achieved through multi-step sequences starting from more readily available precursors. The logical synthetic disconnection points to key intermediates such as 5-methyl-2-(trifluoromethyl)benzaldehyde or 2-bromo-4-methylbenzotrifluoride.
Potential Synthetic Pathways
Several plausible synthetic routes can be devised based on established organic chemistry principles. Below are two common strategies.
Pathway 1: From 2-Bromo-4-methylbenzotrifluoride
This pathway leverages a common starting material and involves the introduction of the acetic acid moiety.
Caption: Pathway 1: Carboxylation of an organometallic intermediate.
Experimental Protocol (Illustrative):
-
Formation of the Grignard Reagent: To a flame-dried flask containing magnesium turnings in anhydrous diethyl ether, a solution of 2-bromo-4-methylbenzotrifluoride in anhydrous diethyl ether is added dropwise under an inert atmosphere. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.
-
Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath and then poured over crushed dry ice (solid CO₂). The reaction mixture is stirred until it reaches room temperature.
-
Workup and Isolation: The reaction is quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Pathway 2: From 5-Methyl-2-(trifluoromethyl)benzaldehyde
This approach utilizes an oxidation strategy from the corresponding aldehyde.
Caption: Pathway 2: Elaboration and oxidation from the corresponding aldehyde.
Experimental Protocol (Illustrative - via Benzyl Cyanide):
-
Conversion to Benzyl Halide: 5-Methyl-2-(trifluoromethyl)benzaldehyde is first reduced to the corresponding alcohol using a reducing agent like sodium borohydride. The alcohol is then converted to the benzyl bromide or chloride using a suitable halogenating agent (e.g., PBr₃ or SOCl₂).
-
Cyanation: The resulting benzyl halide is treated with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent (e.g., DMSO or aqueous ethanol) to form 5-methyl-2-(trifluoromethyl)benzyl cyanide. This reaction proceeds via an Sₙ2 mechanism.
-
Hydrolysis: The benzyl cyanide is then subjected to acidic or basic hydrolysis. Refluxing with a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) followed by acidification will yield this compound.
Applications in Drug Discovery and Development
While specific, publicly disclosed applications of this compound are limited, its structural motifs are present in various patented compounds, suggesting its role as a key building block in medicinal chemistry programs. The trifluoromethylphenylacetic acid scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. The presence of the trifluoromethyl group can enhance the anti-inflammatory potency and improve the pharmacokinetic profile of these compounds.
The strategic placement of the methyl and trifluoromethyl groups on the phenyl ring allows for fine-tuning of steric and electronic properties, which is crucial for optimizing interactions with biological targets. Researchers can utilize this intermediate to synthesize a library of derivatives for structure-activity relationship (SAR) studies, aiming to identify novel drug candidates with improved efficacy and safety profiles.
Conclusion and Future Outlook
This compound represents a valuable, albeit not widely publicized, intermediate in the field of organic and medicinal chemistry. Its synthesis, achievable through established chemical transformations, provides access to a unique substitution pattern that is of significant interest in the design of novel therapeutic agents. As the demand for more sophisticated and targeted pharmaceuticals continues to grow, the importance of such specialized building blocks is likely to increase. Further exploration of the applications of this compound and its derivatives may lead to the discovery of new and improved drugs for a variety of diseases.
References
While specific references for the initial discovery of this compound are not available, the following provide context on the synthesis and importance of related trifluoromethyl-substituted compounds and general synthetic methodologies.
- General Synthesis of Phenylacetic Acids: For general methods on the synthesis of phenylacetic acids, which can be adapted for this specific compound, standard organic chemistry textbooks and d
- Importance of Trifluoromethyl Groups in Medicinal Chemistry: Numerous reviews and articles highlight the significance of fluorine and trifluoromethyl groups in drug design.
- Patents on Trifluoromethyl-substituted Compounds: Patent databases such as Google Patents, the USPTO, and Espacenet can be searched for patents claiming compounds containing the 5-methyl-2-(trifluoromethyl)
- Chemical Supplier Information: Chemical suppliers such as Sigma-Aldrich (Merck), Apollo Scientific, and CymitQuimica provide basic physicochemical data and confirm the commercial availability of the compound.
Methodological & Application
Application Notes and Protocols: 5-Methyl-2-(trifluoromethyl)phenylacetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 5-Methyl-2-(trifluoromethyl)phenylacetic acid emerges as a highly valuable building block, offering a unique combination of a reactive carboxylic acid handle, a lipophilic trifluoromethyl group, and a methyl-substituted phenyl scaffold. This strategic arrangement of functional groups makes it an ideal starting material for the synthesis of a diverse range of complex molecules, including active pharmaceutical ingredients (APIs) and novel chemical entities.
This guide provides an in-depth exploration of this compound as a versatile building block in organic synthesis. We will delve into a plausible synthetic route for its preparation and detail its application in key transformations such as amide bond formation and esterification, complete with step-by-step protocols.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1017778-27-6 | [CymitQuimica] |
| Molecular Formula | C₁₀H₉F₃O₂ | [CymitQuimica] |
| Molecular Weight | 218.18 g/mol | [CymitQuimica] |
| Appearance | Off-white to white solid | --- |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, Ethyl Acetate) | General chemical knowledge |
Synthesis of this compound: A Plausible Approach
Protocol 1: Synthesis of 2-Cyano-4-methyl-1-(trifluoromethyl)benzene
This protocol describes the cyanation of 2-bromo-4-methyl-1-(trifluoromethyl)benzene using copper(I) cyanide in a Rosenmund-von Braun reaction.
Materials:
-
2-Bromo-4-methyl-1-(trifluoromethyl)benzene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Aqueous ferric chloride solution
-
Aqueous sodium cyanide solution (handle with extreme caution in a well-ventilated fume hood)
-
Diatomaceous earth
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-methyl-1-(trifluoromethyl)benzene (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux (typically around 150-160 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of ferric chloride in aqueous HCl to decompose the copper cyanide complex.
-
Extract the product with toluene (3 x volumes).
-
Combine the organic layers and wash with a dilute aqueous sodium cyanide solution to remove any unreacted copper salts, followed by a water wash and brine wash. Caution: Cyanide solutions are highly toxic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-cyano-4-methyl-1-(trifluoromethyl)benzene.
Protocol 2: Hydrolysis to this compound
This protocol details the hydrolysis of the nitrile intermediate to the desired carboxylic acid.[1]
Materials:
-
2-Cyano-4-methyl-1-(trifluoromethyl)benzene
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-cyano-4-methyl-1-(trifluoromethyl)benzene (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide pellets (3.0-4.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1-2, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Applications in Organic Synthesis: Key Transformations
This compound is a versatile building block for introducing the 5-methyl-2-(trifluoromethyl)phenylacetyl moiety into target molecules. The carboxylic acid functionality serves as a convenient handle for various transformations, most notably amide bond formation and esterification.
Application 1: Amide Bond Formation
Amide coupling is a fundamental reaction in drug discovery and development. The following protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
This protocol is a representative procedure for the synthesis of amides from this compound.[2]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x volumes), followed by water (2 x volumes) and brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Application 2: Esterification
Esterification is another key transformation for derivatizing this compound, leading to compounds with altered pharmacokinetic properties or serving as intermediates for further synthesis.
This protocol describes a classic acid-catalyzed esterification of this compound with an alcohol.[3]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene or another suitable solvent for azeotropic removal of water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine this compound (1.0 eq), the alcohol (a large excess can be used if it is also the solvent, otherwise 1.5-2.0 eq), and a suitable solvent like toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a water wash and a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation or column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a gateway to a wide array of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide, while based on established chemical principles, offer a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates.
References
- CN104418727A. Preparation method of 2, 4,5-trifluoro phenylacetic acid.
-
MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]
-
KIET Group of Institutions. Esterification Reaction The Synthesis And Purification Of. [Link]
Sources
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Amide Couplings
An In-Depth Guide to Amide Coupling Protocols for 5-Methyl-2-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl (CF3) group, a potent electron-withdrawing moiety, significantly impacts the molecule's electronic properties and lipophilicity, making it an attractive component for modulating the pharmacokinetic profiles of drug candidates.[1] However, the ortho-trifluoromethyl group, coupled with the adjacent methyl group, presents considerable steric hindrance around the carboxylic acid functionality. This steric congestion can dramatically slow down the rate of amide bond formation, often leading to low yields and incomplete reactions with standard coupling protocols.[2][3]
This application note provides a comprehensive guide to successfully performing amide coupling reactions with this challenging substrate. We will delve into the mechanistic underpinnings of modern coupling reagents, provide detailed, field-proven protocols, and offer a systematic approach to troubleshooting common issues.
The Mechanism of Amide Bond Formation: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the primary role of a coupling reagent.[2][4] The most common and effective modern coupling reagents are based on aminium/uronium or phosphonium salts of hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt).[5][6]
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for sterically hindered substrates.[7] The generally accepted mechanism for a HATU-mediated coupling is as follows:
-
Formation of the Activated Ester: In the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the HATU reagent to form a highly reactive O-acylisourea intermediate, which rapidly rearranges to the more stable OAt-active ester.
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the activated ester. The HOAt moiety is an excellent leaving group, facilitating the formation of a tetrahedral intermediate.
-
Proton Transfer and Product Formation: A final proton transfer and collapse of the tetrahedral intermediate yield the desired amide and regenerate the HOAt.
The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, further accelerating the rate of aminolysis, which is particularly beneficial for challenging couplings.
Figure 1. Generalized workflow for HATU-mediated amide coupling.
Recommended Protocols and Methodologies
Given the steric hindrance of this compound, a powerful coupling reagent is recommended. The following protocols have been designed to maximize reaction efficiency and yield.
Protocol 1: High-Efficiency Coupling using HATU
This is the preferred method for most amine substrates, including sterically hindered or electron-deficient anilines.
Materials:
-
This compound
-
Amine
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to make a 0.1 to 0.5 M solution).
-
Add HATU (1.1 eq) to the solution and stir for 2 minutes.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes. A color change may be observed as the active ester forms.
-
Add the amine (1.1 eq) to the reaction mixture. It is often beneficial to pre-dissolve the amine in a small amount of DMF before addition.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. For particularly hindered couplings, the reaction may require stirring for 12-24 hours or gentle heating (e.g., 40-50 °C).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1 M HCl or 10% citric acid solution, saturated sodium bicarbonate solution, and brine.[8] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Systems
For cases where even HATU fails to provide satisfactory results, conversion of the carboxylic acid to an acyl fluoride can be an effective strategy.[9][10][11] Acyl fluorides are generally more stable than acyl chlorides and less prone to racemization, but still highly reactive towards amines, especially at elevated temperatures.[11]
Step A: Formation of the Acyl Fluoride
Materials:
-
This compound
-
Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a fume hood, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add cyanuric fluoride (0.5 eq) or DAST (1.1 eq). Caution: DAST is toxic and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The acyl fluoride can often be used directly in the next step after careful removal of the solvent under reduced pressure.
Step B: Coupling with the Amine
Procedure:
-
Dissolve the crude acyl fluoride from Step A in an anhydrous aprotic solvent like DMF or acetonitrile.
-
Add the amine (1.2 eq) and a non-nucleophilic base such as DIPEA (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Perform an aqueous work-up and purification as described in Protocol 1.
Comparative Data of Coupling Conditions
The choice of coupling conditions can significantly impact the success of the reaction. The table below summarizes key parameters for the recommended protocols.
| Parameter | Protocol 1: HATU | Protocol 2: Acyl Fluoride |
| Coupling Reagent | HATU | Cyanuric fluoride / DAST |
| Base | DIPEA | DIPEA |
| Solvent | DMF | DCM (Step A), DMF (Step B) |
| Temperature | Room Temperature to 50 °C | 0 °C to RT (Step A), 60-80 °C (Step B) |
| Reaction Time | 4 - 24 hours | 2 - 16 hours |
| Advantages | One-pot procedure, high efficiency for many substrates, commercially available reagents.[7] | Effective for extremely hindered substrates where other methods fail.[9][10] |
| Disadvantages | May be less effective for the most sterically demanding cases. | Two-step procedure, requires handling of potentially hazardous fluorinating agents. |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.
Figure 2. A workflow for troubleshooting amide coupling failures.
Common Issues and Solutions:
-
Low to No Yield:
-
Cause: Inadequate activation of the carboxylic acid or low nucleophilicity of the amine.[12] The steric bulk around the carboxylic acid is a primary concern.
-
Solution:
-
Verify Reagents: Ensure all reagents are pure and the solvent is anhydrous. Moisture will quench the active ester intermediate.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.
-
Change Coupling Reagent: If HATU is insufficient, consider an even more reactive uronium salt like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or switch to the acyl fluoride protocol.
-
-
-
Side Reactions:
-
Cause: The activated carboxylic acid can react with other nucleophiles. With hindered substrates, a common side reaction is the formation of an N-acylurea if carbodiimide reagents (like DCC or EDC) are used.
-
Solution: Using aminium/uronium or phosphonium reagents like HATU or PyBOP minimizes this side reaction.[5][8] Ensure the amine is added promptly after the activation step.
-
-
Epimerization (if the alpha-carbon is chiral):
-
Cause: The activated ester can be susceptible to racemization, especially in the presence of excess base.
-
Solution: While this compound is not chiral at the alpha-position, this is a critical consideration for other substrates. Using coupling reagents based on HOAt (like HATU) or additives like HOBt is known to suppress racemization.[6] Acyl fluorides are also reported to be less prone to causing racemization.[11]
-
Conclusion
The successful amide coupling of this compound requires careful consideration of its unique steric and electronic properties. Standard coupling protocols are likely to be inefficient. By employing high-reactivity coupling reagents like HATU under optimized conditions or utilizing an acyl fluoride intermediate strategy, researchers can effectively synthesize the desired amide products. A systematic approach to protocol selection and troubleshooting, grounded in a mechanistic understanding of the reaction, is paramount to achieving high yields and purity in these challenging transformations.
References
- BenchChem. (n.d.). Amide Coupling Reactions with Electron-Rich Amines - Technical Support Center.
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]
- Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 242-247.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (2016). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
Amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of BOP-mediated coupling reagent. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Retrieved from [Link]
-
Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. amphoteros.com [amphoteros.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Derivatization of 5-Methyl-2-(trifluoromethyl)phenylacetic acid for Medicinal Chemistry
Introduction: The Strategic Value of the Phenylacetic Acid Scaffold
Phenylacetic acid and its derivatives are foundational scaffolds in medicinal chemistry, present in a wide array of therapeutic agents.[1] The ability to strategically modify the phenyl ring and the carboxylic acid moiety allows for the meticulous tuning of a molecule's pharmacological and pharmacokinetic profiles. The subject of this guide, 5-Methyl-2-(trifluoromethyl)phenylacetic acid , is a particularly valuable building block for modern drug discovery programs.
The trifluoromethyl (CF₃) group profoundly influences the molecule's characteristics.[2] It is a potent electron-withdrawing group that can increase the acidity of the carboxylic acid and, more importantly, enhances lipophilicity and metabolic stability—properties often sought to improve a drug candidate's profile.[2][3] The methyl group at the 5-position provides an additional point for steric and electronic modulation.
This guide provides a detailed framework for the strategic derivatization of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust protocols for the synthesis of key derivatives, such as amides and esters, which are critical for exploring structure-activity relationships (SAR).
The Rationale for Derivatization: Beyond the Carboxylic Acid
While the carboxylic acid group can be a critical pharmacophore, its inherent properties can also present challenges in drug development, such as poor membrane permeability and susceptibility to metabolic processes like glucuronidation.[4] Therefore, its derivatization or replacement with a suitable bioisostere is a cornerstone strategy in medicinal chemistry.[4][5][6]
-
Amide Derivatives: Converting the carboxylic acid to an amide introduces a hydrogen bond donor and can fundamentally alter the molecule's interaction with its biological target. This transformation is one of the most common reactions in medicinal chemistry due to the vast commercial availability of primary and secondary amines, allowing for extensive SAR exploration.[7]
-
Ester Derivatives: Esterification masks the acidic proton, converting an ionizable group into a neutral one. This typically increases lipophilicity and cell permeability. Esters can also be designed as prodrugs, which are cleaved in vivo by esterase enzymes to release the active carboxylic acid parent drug.
-
Bioisosteric Replacement: The broader goal is often to replace the carboxylic acid with a group that mimics its size, shape, and electrostatic potential while offering improved drug-like properties.[4][8][9] Amides and esters are the first step in this exploratory process.
The following diagram illustrates the central role of the parent acid and the primary pathways for its derivatization.
Sources
- 1. inventivapharma.com [inventivapharma.com]
- 2. nbinno.com [nbinno.com]
- 3. The Antiviral Activity of Trifluoromethylthiolane Derivatives [mdpi.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hepatochem.com [hepatochem.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes & Protocols: The Strategic Role of 5-Methyl-2-(trifluoromethyl)phenylacetic Acid and its Analogs in API Synthesis
Introduction: The Value of Fluorinated Intermediates in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to profoundly modulate the physicochemical and biological properties of a molecule.[1][2][3] Its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation can enhance a drug candidate's target binding affinity, membrane permeability, and pharmacokinetic profile.[3][4]
5-Methyl-2-(trifluoromethyl)phenylacetic acid (CAS 1017778-27-6) is a prime example of a versatile, fluorinated building block. As a substituted phenylacetic acid, it provides a reactive carboxylic acid handle for further chemical elaboration, while its substituted aromatic ring offers a scaffold for creating structurally complex and potent active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the application of such intermediates, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
While the direct use of this compound in a widely marketed API is not extensively documented in public literature, its structural analogs are central to the synthesis of major pharmaceuticals. This document will therefore use the well-established synthesis of the dipeptidyl peptidase-4 (DPP-IV) inhibitor, Sitagliptin, from the closely related analog 2,4,5-trifluorophenylacetic acid , as a primary, illustrative case study. Furthermore, general protocols for the synthesis and analysis of this class of compounds will be detailed.
Section 1: Physicochemical Properties & Synthetic Rationale
The utility of trifluoromethyl-substituted phenylacetic acids stems from the unique properties conferred by the CF3 group:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life.[3]
-
Lipophilicity: The CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross biological membranes, improving oral bioavailability and penetration of the blood-brain barrier.[3]
-
Binding Affinity: As a strong electron-withdrawing group, the CF3 moiety can alter the acidity of nearby protons and modulate the electronic properties of the aromatic ring, potentially leading to stronger hydrogen bonds and improved electrostatic interactions with biological targets.[1][3]
-
Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits optimally into a target's binding pocket.
These attributes make compounds like this compound valuable starting points for creating novel therapeutics with enhanced efficacy and safety profiles.
Section 2: Application in API Synthesis: A Case Study of Sitagliptin
Sitagliptin (marketed as Januvia®) is a leading treatment for type 2 diabetes. Its synthesis is a showcase of modern industrial pharmaceutical chemistry, and a key starting material for many of its patented synthetic routes is 2,4,5-trifluorophenylacetic acid .[5][6] The following protocols are based on established literature and patents, demonstrating how a substituted phenylacetic acid is transformed into a complex API.
Workflow for the Synthesis of a Key Sitagliptin Intermediate
The initial steps in one common route to Sitagliptin involve the conversion of 2,4,5-trifluorophenylacetic acid into a β-ketoamide intermediate.[7] This intermediate is then poised for asymmetric reduction to establish the crucial chiral center of the final drug.
Caption: Synthesis of the pro-Sitagliptin β-ketoamide.
Protocol 1: Synthesis of the Meldrum's Adduct (β-Keto Acylating Agent)
This protocol describes the activation of the phenylacetic acid to form a reactive intermediate with Meldrum's acid, a cyclic acylating agent.[7]
Materials:
-
2,4,5-Trifluorophenylacetic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Toluene, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add 2,4,5-trifluorophenylacetic acid (1.0 eq) and anhydrous toluene.
-
Stir the suspension and add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Heat the mixture to 50-60°C and stir for 2-3 hours until the evolution of CO2 ceases and a clear solution is formed.
-
Add Meldrum's acid (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 4-5 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often crystallizes from the solution.
-
The resulting Meldrum's adduct can be isolated by filtration or used directly in the next step.
Causality: CDI is used as a safer and more efficient activating agent than pivaloyl chloride, forming a highly reactive acyl-imidazole intermediate.[7] This readily reacts with Meldrum's acid to form the stable, crystalline adduct, which serves as an effective β-keto acylating agent for the subsequent coupling reaction.
Protocol 2: Synthesis of the β-Ketoamide Intermediate
This step involves coupling the activated Meldrum's adduct with the heterocyclic core of Sitagliptin.
Materials:
-
Meldrum's adduct from Protocol 1
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro[8][9][10]triazolo[4,3-a]pyrazine hydrochloride
-
N,N-Diisopropylethylamine (i-Pr2NEt or DIPEA)
-
Isopropyl acetate
-
Water (for work-up)
Procedure:
-
Suspend the Meldrum's adduct (1.0 eq) and the triazolopyrazine hydrochloride salt (1.0 eq) in isopropyl acetate in a reaction flask.
-
Add N,N-Diisopropylethylamine (2.2 eq) dropwise to the stirred suspension at room temperature. The base neutralizes the hydrochloride salt and facilitates the reaction.
-
Heat the reaction mixture to 75-80°C and maintain for 5-6 hours. Monitor the reaction progress by HPLC until the starting materials are consumed.[7]
-
Cool the mixture to 30°C and quench by adding water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water (3 x volume) to remove DIPEA salts and any unreacted starting materials.[7]
-
Concentrate the organic layer under reduced pressure to yield the crude β-ketoamide intermediate, which can be purified by recrystallization or chromatography.
Trustworthiness: This two-step process is a well-validated route that avoids the isolation of potentially unstable intermediates.[7] Each step can be monitored by standard chromatographic techniques (TLC, HPLC) to ensure complete conversion before proceeding, providing a self-validating system.
Section 3: General Synthetic Protocols for Phenylacetic Acids
For researchers needing to synthesize this compound or other analogs, several general methods are available. The Willgerodt-Kindler reaction is a classic and robust method for converting an acetophenone to a phenylacetic acid derivative.[11]
Workflow for Willgerodt-Kindler Synthesis
Caption: General workflow for the Willgerodt-Kindler reaction.
Protocol 3: Willgerodt-Kindler Synthesis of a Phenylacetic Acid
Materials:
-
Substituted Acetophenone (e.g., 5-Methyl-2-(trifluoromethyl)acetophenone)
-
Sulfur powder
-
Morpholine
-
Sodium Hydroxide (for hydrolysis)
-
Hydrochloric Acid (for work-up)
-
High-boiling point solvent (optional, can be run neat)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).[11]
-
Heat the mixture to reflux (typically 130-140°C) for 6-8 hours. The reaction mixture will darken.
-
Cool the mixture and carefully add a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture back to reflux for an additional 4-6 hours to hydrolyze the intermediate phenylthioacetamide.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of ~2. The phenylacetic acid product will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., toluene/hexanes).[11]
Section 4: Analytical and Quality Control Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of any API intermediate.
1. High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and reaction monitoring.
| Parameter | Condition |
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Phosphoric Acid in Water; B: Acetonitrile |
| Gradient | Isocratic (e.g., 75:25 A:B) or Gradient (e.g., 5% to 95% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Detector | UV at 215 nm or 254 nm |
| Injection Vol. | 5 µL |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For fluorinated compounds, ¹⁹F NMR is also critical for confirming the presence and environment of the trifluoromethyl group.
3. Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the intermediate and identifying any impurities.[12][13] Electrospray ionization (ESI) in negative mode is typically effective for carboxylic acids.
Section 5: Clarifying Synthetic Routes: The Case of Celecoxib
It is a common misconception that diaryl-substituted phenylacetic acids are intermediates for diaryl heterocyclic drugs like Celecoxib. The established and industrially applied synthesis of Celecoxib follows a different pathway: a Knorr pyrazole synthesis, which is a cyclocondensation reaction.[9]
Established Synthesis of Celecoxib
Caption: The Knorr pyrazole synthesis route to Celecoxib.
This reaction involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine .[9] This process directly constructs the pyrazole ring system of Celecoxib and does not proceed through a phenylacetic acid intermediate. Understanding the correct synthetic lineage is crucial for process development and impurity profiling.
Conclusion
This compound and its structural analogs are highly valuable intermediates in pharmaceutical synthesis. Their utility is driven by the beneficial properties imparted by the trifluoromethyl group, which can lead to APIs with improved metabolic stability, potency, and bioavailability. While the direct application of every specific analog may not be widely published, understanding the synthetic routes where this class of molecules is pivotal—such as the synthesis of Sitagliptin from 2,4,5-trifluorophenylacetic acid—provides a powerful blueprint for drug discovery and development professionals. The protocols and analytical methods detailed herein offer a robust framework for the synthesis, characterization, and successful application of these critical chemical building blocks.
References
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- World Intellectual Property Organization Patent WO2019214084A1, "Method for biocatalytic synthesis of sitagliptin and intermediate thereof", Google P
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Enzymicals AG, "Patent application for a biocatalytic synthesis of sitagliptin intermediates", Enzymicals AG, [Link].
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Quick Company, "Process For The Preparation Of Sitagliptin, Its Pharmaceutically Acceptable Salts Or Hydrates Thereof", Quick Company, [Link].
- Google Patents, "Synthetic method of sitagliptin intermediate 2, 4, 5-trifluorophenylacetic acid", Google P
- U.S.
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Zhang, F., et al. "Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation", PubMed Central, [Link].
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All About Drugs, "SITAGLIPTIN", All About Drugs, [Link].
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Patsnap, "Sitagliptin patented technology retrieval search results", Patsnap Eureka, [Link].
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Patsnap Synapse, "What is the mechanism of Celecoxib?", Patsnap Synapse, [Link].
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Daily, J.S., et al. "Celecoxib", StatPearls - NCBI Bookshelf, [Link].
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Mandal, A., "Celebrex (Celecoxib) Pharmacology", News-Medical.Net, [Link].
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Németh, G., et al. "Practical synthesis of α-(trifluoromethyl)phenylacetic acid", Sci-Hub, [Link].
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Khan, I., et al. "Synthesis of Celecoxib and Structural Analogs- A Review", ResearchGate, [Link].
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Inventiva Pharma, "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.", Inventiva Pharma, [Link].
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Wsol, M., et al. "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives", MDPI, [Link].
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Marahatta, A., et al. "Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution", ResearchGate, [Link].
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Ningbo Inno Pharmchem Co., Ltd., "Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis", Ningbo Inno Pharmchem Co., Ltd., [Link].
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Marahatta, A., et al. "Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution", PubMed, [Link].
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Mohamed, M.E., et al. "Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii", PubMed Central, [Link].
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Annapureddy, A., et al. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years", MDPI, [Link].
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Welch, C.J., et al. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals", Organic Process Research & Development, [Link].
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Ferreira, L.G., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design", PubMed Central, [Link].
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Application Note & Protocol Guide: Esterification of 5-Methyl-2-(trifluoromethyl)phenylacetic acid
Abstract: This document provides a comprehensive guide to the experimental procedures for the esterification of 5-Methyl-2-(trifluoromethyl)phenylacetic acid, a common intermediate in pharmaceutical and materials science research. We delve into the strategic selection of appropriate synthetic methodologies, addressing the specific chemical challenges posed by the substrate's structure. Detailed, field-tested protocols for both classical Fischer-Speier esterification and modern carbodiimide-mediated Steglich esterification are presented, complete with mechanistic insights, procedural optimizations, and troubleshooting advice. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for synthesizing esters from sterically hindered carboxylic acids.
Strategic Overview: The Challenge of a Hindered Acid
This compound is a carboxylic acid characterized by significant steric hindrance around the reactive carboxyl group. The presence of a trifluoromethyl (-CF₃) group at the ortho position to the acetic acid moiety imposes considerable steric bulk, which can impede the approach of a nucleophilic alcohol. This structural feature is a primary determinant in the selection of an appropriate esterification strategy. Simply mixing the acid with an alcohol is insufficient; a robust activation method is required to achieve efficient conversion.
Two principal, validated pathways are considered for this transformation:
-
A. Acid-Catalyzed (Fischer-Speier) Esterification: A thermodynamically controlled process relying on high temperatures and a strong acid catalyst to overcome the activation energy barrier.[1] It is cost-effective but can be incompatible with sensitive functional groups.[2]
-
B. Carbodiimide-Mediated (Steglich) Esterification: A kinetically controlled process that proceeds under mild, neutral conditions.[2][3] It utilizes a coupling agent to form a highly reactive intermediate, making it ideal for sterically demanding and acid-labile substrates.[4]
The choice between these methods depends on the stability of the substrate and the desired reaction conditions. The following diagram illustrates the decision-making logic.
Caption: Decision matrix for selecting an esterification protocol.
Protocol 1: Fischer-Speier Esterification
This method is the classical approach, relying on the principle of Le Châtelier to drive the equilibrium reaction toward the ester product.[5] This is achieved by using a large excess of the alcohol, which also serves as the solvent, and a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄).[6]
Underlying Mechanism
The Fischer esterification mechanism involves several reversible steps.[6]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[8]
-
Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like the alcohol or HSO₄⁻) to regenerate the acid catalyst and yield the final ester product.[8]
Detailed Experimental Protocol (Methyl Ester Synthesis)
Materials & Reagents:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 1.0 eq).
-
Reagent Addition: Add 100 mL of anhydrous methanol. The large excess serves as both reactant and solvent to drive the equilibrium.[9]
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1-2 mL) to the solution. An exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle. Let the reaction proceed for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 4:1 Hexanes:Ethyl Acetate. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicates reaction progression.
-
Quenching and Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing 200 mL of ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid (caution: CO₂ evolution), followed by brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl ester.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation, depending on its physical properties.
Protocol 2: Steglich Esterification
For substrates that are sensitive to acid or high temperatures, or when using precious or sterically hindered alcohols, the Steglich esterification is a superior method.[2] It operates under mild, neutral conditions at room temperature and employs a carbodiimide coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[3][10]
Underlying Mechanism
The Steglich mechanism circumvents the need for protonation by activating the carboxylic acid in a different manner.[4]
-
Formation of O-Acylisourea: The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.[4] This intermediate is essentially a carboxylic acid with an excellent leaving group.
-
Role of DMAP: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea.[2] This forms a reactive acylpyridinium intermediate ("active ester") and releases the dicyclohexylurea (DCU) leaving group.[4] This step is crucial for accelerating the reaction and preventing a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[3]
-
Nucleophilic Acyl Substitution: The alcohol attacks the highly electrophilic acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.
-
Byproduct Formation: The overall reaction consumes one equivalent of DCC, which is converted to the insoluble byproduct N,N'-dicyclohexylurea (DCU).[3]
Detailed Experimental Protocol (General Ester Synthesis)
Materials & Reagents:
-
This compound
-
Alcohol of choice (e.g., Ethanol, Isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether or Hexanes
-
0.5 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq).
-
Reagent Addition: Dissolve the acid in anhydrous DCM. Add the alcohol (1.1 - 1.5 eq) followed by a catalytic amount of DMAP (0.05 - 0.1 eq).[10]
-
Initiation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Reaction Monitoring: Monitor by TLC as described in the Fischer protocol.
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume). This removes unreacted starting materials and DMAP.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ester is typically purified by flash column chromatography on silica gel to remove any residual DCU and other impurities.
Summary of Protocols and Data
The following table summarizes the key parameters for both methods.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | DCC (or EDC), DMAP |
| Stoichiometry | Acid (1 eq), Alcohol (Large Excess) | Acid (1 eq), Alcohol (~1.2 eq), DCC (~1.1 eq), DMAP (~0.1 eq) |
| Temperature | Reflux (e.g., 65-110 °C) | 0 °C to Room Temperature |
| Reaction Time | 4 - 10 hours | 12 - 24 hours |
| Key Byproduct | Water | N,N'-Dicyclohexylurea (DCU) |
| Advantages | Inexpensive, simple reagents, scalable.[1] | Mild conditions, high yields, good for hindered/sensitive substrates.[3][4] |
| Disadvantages | Harsh conditions, equilibrium-limited, not for sensitive molecules.[2] | More expensive reagents, DCU removal can be tedious.[11] |
General Experimental Workflow
The overall process from starting material to purified product follows a logical sequence of synthesis, isolation, and purification.
Caption: General experimental workflow for ester synthesis.
References
-
Chemistry LibreTexts. (2023, January 22). Esterification. [Link]
-
Gong, C., & Shi, H. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. [Link]
-
University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Clark, J. (n.d.). mechanism for the esterification reaction. Chemguide. [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. [Link]
-
Sci-Hub. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings. [Link]
-
J&K Scientific LLC. (n.d.). Fischer Esterification. [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]
-
Glonek, T., et al. (1976). Carbodiimide-intermediated esterification of the inorganic phosphates and the effect of tertiary amine base. Bioinorganic Chemistry. [Link]
-
ResearchGate. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings. [Link]
-
Taylor & Francis Online. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
Sources
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- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 11. Carbodiimide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 5-Methyl-2-(trifluoromethyl)phenylacetic Acid in Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Pharmaceutical Intermediate
5-Methyl-2-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid. While it is recognized primarily as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, its unique molecular architecture suggests significant, yet largely unexplored, potential in the field of advanced materials science.[1][2][3][4]
The molecule's structure combines a phenylacetic acid backbone with two critical functional groups: a robust trifluoromethyl (-CF3) group and a methyl (-CH3) group.[5] The -CF3 group, in particular, is a powerful modulator of material properties. It is strongly electronegative, sterically demanding, and chemically stable, often imparting enhanced thermal resistance, chemical inertness, and specific electronic characteristics to a parent molecule.[4][6][7] Aromatic compounds featuring trifluoromethyl groups are prevalent in the development of advanced organic materials.[8]
This guide moves beyond the compound's established role in drug synthesis to explore its prospective applications as a functional building block in materials science. We will provide detailed insights and hypothetical, yet scientifically grounded, protocols for its use in creating novel Metal-Organic Frameworks (MOFs) and fluorinated polymers.
The Scientific Rationale: Why This Molecule Matters for Materials
The promise of this compound in materials science stems directly from the properties conferred by its trifluoromethyl group.
-
Enhanced Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. Incorporating the -CF3 group can lead to materials with superior resistance to thermal degradation, UV radiation, and chemical attack.[6][7]
-
Hydrophobicity and Lipophilicity : Fluorinated segments are both hydrophobic and lipophobic. This can be exploited to create materials with tailored surface properties, such as water-repellent coatings or membranes with selective permeability.
-
Electronic Modulation : As a strong electron-withdrawing group, the -CF3 moiety can significantly alter the electronic landscape of a molecule.[7] This is critical in designing materials for electronic applications, catalysis, or for fine-tuning intermolecular interactions within a crystal lattice.
-
Steric Influence : The bulkiness of the -CF3 group can be used to control the packing of molecules in a solid-state structure, influencing porosity and framework topology in materials like MOFs.
These inherent characteristics make this compound a compelling candidate for the design of next-generation functional materials.
Application Note 1: A Novel Linker for Functional Metal-Organic Frameworks (MOFs)
Background: Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[9][10] The choice of the organic linker is paramount as it dictates the MOF's pore size, geometry, and chemical functionality. Carboxylic acids are among the most common and effective functional groups for anchoring to metal nodes.[10]
We propose that this compound can serve as a highly effective "monodentate" or "bidentate" linker in MOF synthesis. The introduction of the -CF3 group into the MOF's porous structure is hypothesized to create a more hydrophobic environment, potentially enhancing its performance in applications like gas separation (e.g., separating non-polar gases from moisture) or as a robust, water-resistant catalyst support.
Hypothetical Protocol: Solvothermal Synthesis of a Zinc-Based MOF
This protocol describes a general method for synthesizing a hypothetical MOF, designated Zn-MTFPA, using this compound as the primary organic linker.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H-MTFPA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation Vials (or Teflon-lined autoclave)
Methodology:
-
Solution Preparation : In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in 15 mL of DMF.
-
Rationale: DMF is a common high-boiling point solvent for solvothermal MOF synthesis, facilitating the dissolution of both the metal salt and the organic linker. An equimolar ratio is a standard starting point for exploring new MOF syntheses.
-
-
Sonication : Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Sealing and Heating : Securely cap the vial. Place it in a programmable laboratory oven.
-
Thermal Program : Heat the oven to 100°C over 2 hours and hold at this temperature for 24 hours. Then, cool the oven to room temperature over 12 hours.
-
Rationale: The slow heating and cooling rates promote the growth of well-defined, high-quality crystals by allowing the system to remain close to thermodynamic equilibrium. The sustained high temperature provides the necessary energy for the coordination bonds to form and the crystal lattice to assemble.
-
-
Product Isolation : After cooling, colorless crystals should be visible at the bottom of the vial. Carefully decant the mother liquor.
-
Washing : Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 30 minutes each time to remove unreacted starting materials trapped within the pores. Subsequently, wash with a more volatile solvent like ethanol (3 x 10 mL) to facilitate drying.
-
Drying and Activation : Decant the final ethanol wash and dry the crystals under a vacuum at 60°C for 12 hours. This step, known as "activation," removes residual solvent from the pores, making the internal surface area accessible.
-
Characterization : The resulting crystalline material (Zn-MTFPA) should be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability, and Gas Adsorption (e.g., N₂ at 77K) to determine surface area and porosity.
Caption: Workflow for the proposed solvothermal synthesis of a novel MOF.
Application Note 2: Monomer Precursor for High-Performance Fluoropolymers
Background: Fluorinated polymers are a cornerstone of high-performance materials, valued for their chemical resistance, low friction, and thermal stability. Aromatic polymers, in particular, offer rigidity and strength.[11] By chemically modifying this compound into a polymerizable monomer, we can leverage its inherent properties to create novel fluoropolymers.
This protocol outlines a two-step hypothetical synthesis to first create a vinyl monomer from the starting acid, followed by its free-radical polymerization.
Protocol Part A: Synthesis of 2-(5-methyl-2-(trifluoromethyl)phenyl)acrylic acid Monomer
This procedure converts the phenylacetic acid into an acrylic acid derivative, introducing a polymerizable double bond.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
-
Hydrochloric Acid (1M)
-
Sodium Sulfate (anhydrous)
Methodology:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of this compound in 50 mL of dry toluene.
-
Reagent Addition : Add 12 mmol (1.2 equivalents) of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
-
Reflux : Heat the mixture to reflux (approx. 110°C) for 4 hours.
-
Rationale: This is a condensation reaction. Refluxing in toluene allows the reaction to proceed at a suitable rate and for the methanol and dimethylamine byproducts to be removed.
-
-
Cooling and Hydrolysis : Cool the reaction mixture to room temperature. Slowly add 30 mL of 1M HCl and stir vigorously for 1 hour.
-
Rationale: The acidic workup hydrolyzes the intermediate enamine formed during the reaction to yield the desired acrylic acid product.
-
-
Extraction : Transfer the mixture to a separatory funnel. Extract the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification : Remove the toluene solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography or recrystallization to yield the pure acrylic acid monomer.
Protocol Part B: Free-Radical Polymerization
Materials:
-
2-(5-methyl-2-(trifluoromethyl)phenyl)acrylic acid (monomer from Part A)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene
-
Methanol
Methodology:
-
Reaction Setup : In a Schlenk flask, dissolve 5 mmol of the monomer and 0.05 mmol (1 mol%) of AIBN in 10 mL of anhydrous toluene.
-
Rationale: AIBN is a standard thermal initiator for free-radical polymerization. A 1 mol% concentration is typical for achieving good polymer chain length.
-
-
Degassing : Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization : Place the sealed flask in an oil bath preheated to 70°C and stir for 12 hours.
-
Rationale: At 70°C, AIBN decomposes at a controlled rate to generate the free radicals that initiate polymerization.
-
-
Precipitation and Isolation : After 12 hours, cool the flask to room temperature. The solution will likely be more viscous. Slowly pour the solution into a beaker containing 100 mL of vigorously stirring methanol. The polymer should precipitate as a solid.
-
Rationale: The polymer is designed to be soluble in toluene but insoluble in methanol, allowing for its isolation from unreacted monomer and initiator.
-
-
Purification : Filter the precipitated polymer, wash with additional methanol, and dry in a vacuum oven at 50°C to a constant weight.
-
Characterization : The resulting polymer's properties should be analyzed. Gel Permeation Chromatography (GPC) can determine its molecular weight and dispersity. Differential Scanning Calorimetry (DSC) can identify the glass transition temperature (Tg), and TGA will confirm its thermal stability.
Caption: Proposed two-part workflow for synthesizing a novel fluoropolymer.
Summary of Physicochemical Data
The following table summarizes key properties for this compound.
| Property | Value | Source/Comment |
| CAS Number | 1017778-27-6 | (CymitQuimica) |
| Molecular Formula | C₁₀H₉F₃O₂ | Calculated |
| Molecular Weight | 218.17 g/mol | (CymitQuimica) |
| Appearance | Solid | (CymitQuimica) |
| Purity | Typically ≥97% | (CymitQuimica) |
| Predicted pKa | ~3.9 - 4.2 | Predicted (ChemAxon) |
| Predicted Boiling Point | ~250-270 °C at 760 Torr | Predicted (ACD/Labs) |
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
- Yıldız, T., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. PMC - NIH.
- J. Ismael, A. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Lu, M., et al. (2005). Synthesis of celecoxib. Journal of Beijing University of Chemical Technology.
- Abdellatif, K. R. A., et al. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
- Stache, E. E., et al. (2019). Upcycling aromatic polymers through C–H fluoroalkylation. PMC - NIH.
- U.S. Patent No. 7,919,633 B2. (2011). Process for preparation of celecoxib. Google Patents.
- Reddy, G. J., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
- Wikipedia. (n.d.). Trifluoromethyl group.
- ResearchGate. (n.d.). Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid.
- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Wikipedia. (n.d.). Phenylacetic acid.
- ACS Publications. (2012). Structural Diversity of Four Metal–Organic Frameworks Based on Linear Homo/Heterotrinuclear Nodes with Furan-2,5-dicarboxylic Acid.
- CymitQuimica. (n.d.). This compound.
Sources
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- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Upcycling aromatic polymers through C–H fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2-(trifluoromethyl)phenylacetic acid
Welcome to the technical support center for the synthesis of 5-Methyl-2-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated building block.[1][2] We will delve into the intricacies of the most common synthetic routes, providing troubleshooting guides and frequently asked questions to ensure your experimental success. Our focus is on not just what to do, but why you're doing it, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs) - General
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are several viable synthetic pathways, with the choice often depending on the available starting materials, scale, and safety considerations. The three most common routes are:
-
The Willgerodt-Kindler Reaction: This classic method typically starts from 2'-acetyl-4'-methyl-1-(trifluoromethyl)benzene and involves a reaction with sulfur and a secondary amine (like morpholine) to form a thiomorpholide intermediate, which is then hydrolyzed to the desired carboxylic acid.[3][4]
-
Grignard Carboxylation: This route begins with the formation of a Grignard reagent from an aryl halide, such as 2-bromo-4-methyl-1-(trifluoromethyl)benzene, followed by its reaction with carbon dioxide (dry ice) and subsequent acidic workup.[5]
-
Nitrile Hydrolysis Pathway: This two-step process involves the conversion of a benzyl halide (e.g., 2-(bromomethyl)-4-methyl-1-(trifluoromethyl)benzene) to the corresponding nitrile, which is then hydrolyzed under acidic or basic conditions to the carboxylic acid.[6]
Q2: Why is the trifluoromethyl group significant in this molecule?
A2: The trifluoromethyl (CF3) group is a key functional group in medicinal chemistry and materials science.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.
Q3: What are the general safety precautions I should take when working with these syntheses?
A3: All synthetic procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Grignard reagents are highly reactive with water and air, requiring anhydrous reaction conditions.[7] The Willgerodt-Kindler reaction often involves heating with sulfur and amines, which can produce odorous and potentially toxic byproducts. Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
Troubleshooting Guide 1: The Willgerodt-Kindler Reaction
This route is valued for its ability to convert a readily available acetophenone to the desired phenylacetic acid. However, the reaction mechanism is complex and can lead to several byproducts.[3][4][8]
Reaction Workflow
Caption: Willgerodt-Kindler reaction pathway and potential byproducts.
Troubleshooting Q&A
Q: My reaction has stalled, and I have a significant amount of unreacted starting material. What could be the cause?
A: This is a common issue and can be attributed to several factors:
-
Insufficient Temperature: The Willgerodt-Kindler reaction often requires high temperatures (typically refluxing in a high-boiling solvent) to proceed at a reasonable rate. Ensure your reaction is reaching the target temperature.
-
Poor Quality Reagents: Ensure your sulfur is finely powdered and your morpholine is of high purity. Old or impure reagents can inhibit the reaction.
-
Inadequate Mixing: The reaction is often heterogeneous. Vigorous stirring is crucial to ensure proper mixing of the reagents.
Troubleshooting Steps:
-
Verify Temperature: Use a calibrated thermometer to check the internal temperature of your reaction.
-
Extend Reaction Time: If the temperature is correct, consider extending the reaction time. Monitor the reaction progress by TLC or GC-MS.
-
Re-evaluate Reagents: If the issue persists, consider using fresh, high-purity sulfur and morpholine.
Q: After hydrolysis, my product is contaminated with a significant amount of the corresponding amide. How can I improve the hydrolysis?
A: Incomplete hydrolysis of the thiomorpholide or the intermediate amide is a frequent problem.
-
Hydrolysis Conditions: The hydrolysis step, whether acidic or basic, needs to be sufficiently vigorous.
-
Insufficient Hydrolysis Time: The hydrolysis of the stable amide intermediate can be slow.
Troubleshooting Steps:
-
Increase Severity of Hydrolysis: If using basic hydrolysis (e.g., NaOH), increase the concentration of the base or the temperature. For acidic hydrolysis (e.g., H2SO4), a higher concentration or longer reflux time may be necessary.
-
Phase-Transfer Catalysis: For basic hydrolysis, the addition of a phase-transfer catalyst can sometimes improve the rate of reaction, especially if the intermediate has poor water solubility.
Q: My final product has a strong, unpleasant odor and a yellow tint. What are these impurities?
A: The odor is likely due to residual sulfur-containing byproducts from the reaction. The yellow color can also be attributed to these impurities.
Purification Protocol:
-
Aqueous Workup: After hydrolysis and acidification, ensure you thoroughly wash the crude product. A wash with a dilute solution of sodium bisulfite can help to remove some sulfur-based impurities.
-
Recrystallization: This is often the most effective method for removing both colored impurities and byproducts. A suitable solvent system might be toluene/hexanes or ethyl acetate/heptane.[2]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help to remove colored impurities.
| Impurity/Byproduct | Likely Cause | Suggested Action |
| Unreacted Starting Material | Incomplete reaction | Increase temperature/time |
| Amide Intermediate | Incomplete hydrolysis | More vigorous hydrolysis conditions |
| Sulfur-containing byproducts | Side reactions | Aqueous bisulfite wash, recrystallization |
Troubleshooting Guide 2: Grignard Carboxylation
This method is attractive for its directness in forming the carboxylic acid. However, the high reactivity of the Grignard reagent makes it susceptible to side reactions.[5][7]
Reaction Workflow
Caption: Grignard carboxylation pathway and common side reactions.
Troubleshooting Q&A
Q: My Grignard reaction is not initiating. What should I do?
A: This is a very common problem. The magnesium surface is often coated with a layer of magnesium oxide, which prevents the reaction from starting.
Troubleshooting Steps:
-
Activation of Magnesium:
-
Crushing: Before the reaction, gently crush the magnesium turnings with a mortar and pestle to expose a fresh surface.
-
Iodine: Add a small crystal of iodine to the reaction flask. The iodine will react with the magnesium surface, activating it.
-
Heat: Gentle heating with a heat gun can often initiate the reaction. Be cautious, as the reaction can be exothermic once it starts.
-
-
Anhydrous Conditions: Ensure all your glassware is oven-dried and your solvent (e.g., THF) is anhydrous. Even trace amounts of water can quench the reaction.[7]
Q: My yield is low, and I have isolated a significant amount of a high-boiling, non-polar byproduct. What is it?
A: This is likely the homocoupling product, a biphenyl derivative, formed by the reaction of the Grignard reagent with unreacted aryl halide.
Troubleshooting Steps:
-
Slow Addition: Add the aryl halide solution slowly to the magnesium turnings. This maintains a low concentration of the aryl halide, minimizing the coupling side reaction.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can sometimes promote side reactions.
Q: I have a significant amount of 4-Methyl-1-(trifluoromethyl)benzene in my crude product. Where did this come from?
A: This is the product of protonolysis of your Grignard reagent. It indicates that your reaction was exposed to a proton source, most likely water.
Troubleshooting Steps:
-
Strict Anhydrous Technique: Re-evaluate your procedure for drying glassware and solvents. Use syringe and cannula techniques for transferring liquids to minimize exposure to atmospheric moisture.
-
Dry CO2 Source: Ensure your carbon dioxide source (dry ice) is completely dry. Condensation of atmospheric moisture on the surface of the dry ice is a common source of water.
| Impurity/Byproduct | Likely Cause | Suggested Action |
| Homocoupling Product | Reaction of Grignard with starting material | Slow addition of aryl halide |
| 4-Methyl-1-(trifluoromethyl)benzene | Protonolysis by water | Strict anhydrous conditions |
| Unreacted Starting Material | Incomplete Grignard formation | Activate magnesium, ensure anhydrous conditions |
Troubleshooting Guide 3: Nitrile Hydrolysis Pathway
This two-step route is often reliable but can suffer from incomplete reactions in either the cyanation or hydrolysis step.[6][9]
Reaction Workflowdot
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. ijper.org [ijper.org]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. synarchive.com [synarchive.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 5-Methyl-2-(trifluoromethyl)phenylacetic acid
Welcome to the technical support center for the purification of 5-Methyl-2-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this compound. Our focus is on providing practical, experience-driven solutions grounded in solid scientific principles.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] This is common when impurities are present, which can depress the melting point of the mixture.
Potential Causes & Solutions:
-
High Impurity Load: A significant amount of impurities can lower the melting point of the crude material.
-
Solution: Consider a preliminary purification step. An acid-base extraction is highly effective for carboxylic acids like this one.[2][3][4][5][6] Dissolve the crude material in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid into its water-soluble salt. The organic layer will retain neutral and basic impurities. Afterward, acidify the aqueous layer with an acid like HCl to precipitate the purified carboxylic acid, which can then be collected by filtration.[3][4][5]
-
-
Inappropriate Solvent Choice: The solvent may have too high a boiling point or the compound's solubility in it is too high even at room temperature.
-
Solution: Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[7] For phenylacetic acid derivatives, solvent systems like toluene/hexanes or recrystallization from hot water have been reported to be effective.[8] It is crucial to perform small-scale solubility tests to find the ideal solvent.[9]
-
-
Cooling Rate is Too Rapid: Cooling the solution too quickly can favor the formation of an oil over a crystalline solid.
Q2: I have very low recovery after recrystallization. What are the likely causes?
A2: Low recovery is a common issue in recrystallization and can often be attributed to using an excessive amount of solvent or an inappropriate solvent system.[9]
Potential Causes & Solutions:
-
Too Much Solvent: Using more than the minimum amount of hot solvent required to dissolve the solid will result in a significant portion of your product remaining in the mother liquor upon cooling.[9]
-
Premature Crystallization: If the compound crystallizes too early, for instance in a hot filtration step, product will be lost.
-
Solution: Ensure all glassware is hot during filtration of the hot solution. Using a small amount of extra hot solvent to wash the flask and filter paper can help recover any prematurely crystallized product.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals after filtration.[9]
-
Chromatography Challenges
Q3: My compound is streaking or tailing on the silica gel column. How can I improve the separation?
A3: Streaking or tailing during column chromatography is often due to the polar nature of the carboxylic acid group interacting strongly with the acidic silica gel.
Potential Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The carboxylic acid group can bind strongly to the silica gel.
-
Solution 1: Modify the Mobile Phase. Adding a small amount of a polar, acidic solvent to your mobile phase can improve peak shape. For example, adding 0.5-2% acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexanes) can help to protonate the silica surface and reduce tailing.
-
Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like alumina or a reverse-phase silica (C18).[11] For reverse-phase chromatography, a mobile phase of water and acetonitrile or methanol, often with a small amount of acid, would be appropriate.[11]
-
-
Compound Instability: The compound may be degrading on the silica gel.[12]
-
Solution: Minimize the time the compound spends on the column by using flash chromatography.[11] You can also deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-interfering base like triethylamine, though this is less common for acidic compounds.[13]
-
Q4: I'm having trouble separating my product from a very similar impurity. What can I do?
A4: Co-elution of impurities with similar polarities is a common challenge.[11]
Potential Causes & Solutions:
-
Suboptimal Solvent System: The chosen eluent may not have the right selectivity to resolve the two compounds.
-
Solution: Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to find a solvent system that provides the best possible separation.[11] Aim for an Rf value of 0.2-0.4 for your target compound.
-
-
Isomeric Impurities: Impurities with the same molecular weight but different structures can be particularly difficult to separate.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common first-step purification technique for a crude carboxylic acid like this compound?
A1: Acid-base extraction is a highly effective and commonly used initial purification step for acidic organic compounds.[2][3][4][5][6] This technique separates the acidic product from neutral and basic impurities by exploiting the change in solubility of the carboxylic acid upon its conversion to a salt with a base.[3][6]
Q2: What are some common impurities I might expect from the synthesis of this compound?
A2: Potential impurities can include unreacted starting materials, isomeric byproducts, and degradation products.[14] For instance, if synthesized via a route involving a Claisen rearrangement, you might find isomeric phenols.[14] The specific impurities will depend on the synthetic route employed.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[14]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (% area).[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying any volatile impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can help identify and quantify impurities.[14]
Q4: Are there any safety considerations I should be aware of when handling and purifying this compound?
A4: As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before handling this compound. General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
III. Data and Protocols
Comparative Data for Purification Techniques
| Purification Technique | Typical Solvent/Mobile Phase | Expected Purity | Expected Yield | Notes |
| Recrystallization | Toluene/Hexanes or Hot Water[8] | >98% | 70-90% | Highly dependent on the purity of the crude material. |
| Acid-Base Extraction | Diethyl ether/aq. NaHCO₃ | >95% | >90% | Excellent for removing neutral and basic impurities.[2][3][4][5][6] |
| Silica Gel Chromatography | Hexanes/Ethyl Acetate with 1% Acetic Acid | >99% | 80-95% | The addition of acid to the mobile phase is often crucial to prevent tailing. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in diethyl ether (approx. 10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL).
-
Combine the aqueous layers and wash with diethyl ether (1 x 20 mL) to remove any remaining neutral impurities.
-
Slowly acidify the aqueous layer with concentrated HCl with cooling in an ice bath until the pH is acidic (check with litmus paper).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold water.[8]
-
Dry the purified product, for instance, by leaving it in a desiccator overnight.[9]
Protocol 2: Recrystallization
-
Place the crude or extracted this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., a toluene/hexanes mixture) until the solid just dissolves.[9]
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.[9]
-
Dry the crystals to a constant weight.[9]
Protocol 3: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[16]
-
Load the sample onto the top of the silica gel bed.[16]
-
Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes, with 1% acetic acid added to the mobile phase).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
IV. Visual Workflows
Decision Tree for Purification Strategy
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 3. vernier.com [vernier.com]
- 4. magritek.com [magritek.com]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistryviews.org [chemistryviews.org]
Technical Support Center: Synthesis of 5-Methyl-2-(trifluoromethyl)phenylacetic acid
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]
"5-Methyl-2-(trifluoromethyl)phenylacetic acid" stability and storage conditions
Welcome to the technical support guide for 5-Methyl-2-(trifluoromethyl)phenylacetic acid. This document provides essential information on the stability and storage of this compound, along with troubleshooting advice to ensure the integrity of your experiments. As researchers, scientists, and drug development professionals, understanding the nuances of reagent handling is paramount to achieving reproducible and reliable results.
Understanding the Stability of this compound
This compound is a substituted aromatic carboxylic acid. Its stability is largely dictated by the reactivity of the carboxylic acid group and the robust nature of the trifluoromethyl group and the phenyl ring. Under recommended storage conditions, the compound is stable.[1][2] However, deviations from these conditions can lead to degradation.
Key structural features influencing stability include:
-
Carboxylic Acid Group: This functional group can react with strong bases.
-
Trifluoromethyl Group: Generally very stable, but the electron-withdrawing nature of this group can influence the reactivity of the aromatic ring.
-
Aromatic Ring: Susceptible to electrophilic substitution, though the trifluoromethyl group is deactivating.
The primary concerns for the stability of this compound are exposure to incompatible materials and improper storage environments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Refrigeration is often recommended to minimize any potential for slow degradation over time.[4]
Q2: Is this compound sensitive to light or moisture?
Q3: What are the signs of degradation?
A3: Visual signs of degradation can include a change in color, caking of the solid, or the appearance of an unusual odor. For a more definitive assessment, analytical techniques such as NMR, HPLC, or mass spectrometry can be used to check the purity of the compound.
Q4: What materials are incompatible with this compound?
A4: The primary incompatibilities to be aware of are strong oxidizing agents and strong bases.[2][4] Contact with strong bases can deprotonate the carboxylic acid, forming a salt, which may not be desirable for all applications. Strong oxidizing agents could potentially react with the aromatic ring or the methyl group.
Q5: How should I prepare solutions of this compound?
A5: this compound is generally soluble in organic solvents. When preparing solutions, it is best to use anhydrous solvents if the presence of water could interfere with your experiment. Prepare solutions fresh for each experiment if possible. If you need to store solutions, do so at a low temperature (e.g., -20°C) in a tightly sealed container to minimize solvent evaporation and potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the purity of your stock of this compound using an appropriate analytical method. If degradation is confirmed, use a fresh, unopened sample. |
| Contamination of the compound. | Ensure that you are using clean spatulas and glassware when handling the compound. Avoid introducing any impurities. | |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Consult the literature for recommended solvents for your specific application. Test solubility in a small amount of solvent before preparing a large batch. |
| The compound has absorbed moisture and clumped together. | Dry the compound under vacuum if appropriate for your experimental needs. Ensure the storage container is always tightly sealed. | |
| Unexpected side reactions | Reaction with incompatible substances. | Review all reagents and solvents in your reaction for potential incompatibilities with a carboxylic acid or a trifluoromethyl-substituted aromatic ring. |
Experimental Protocols
Protocol 1: Proper Aliquoting of Solid Compound
To maintain the integrity of the bulk supply of this compound, it is crucial to aliquot the compound correctly.
Materials:
-
Stock container of this compound
-
Amber glass vials with tight-fitting caps
-
Spatula
-
Balance
-
Argon or nitrogen gas (optional)
Procedure:
-
Allow the stock container to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a clean and dry environment (a glove box is ideal if the compound is particularly sensitive), open the stock container.
-
Using a clean, dry spatula, weigh the desired amount of the compound into a pre-labeled amber glass vial.
-
(Optional) If a high degree of stability is required, gently flush the vial with an inert gas like argon or nitrogen before sealing.
-
Seal the vial tightly and store it under the recommended conditions (cool, dry, and dark).
-
Tightly reseal the main stock container and return it to its proper storage location.
Protocol 2: Preparation and Storage of a Stock Solution
Materials:
-
Aliquoted this compound
-
Anhydrous solvent (e.g., DMSO, DMF, or as required by your experiment)
-
Volumetric flask
-
Syringe or pipette
Procedure:
-
Calculate the mass of the compound needed to achieve the desired concentration.
-
Weigh the compound in a tared vial.
-
Add the appropriate volume of anhydrous solvent to the volumetric flask.
-
Carefully transfer the weighed compound into the volumetric flask.
-
Mix thoroughly until the compound is completely dissolved. Sonication may be used if necessary.
-
If the solution is not for immediate use, it can be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C in tightly sealed vials.
Visualizing Workflows
Decision-Making for Compound Handling
The following diagram outlines the key decision points for the proper handling and storage of this compound.
Caption: Factors contributing to the potential degradation of the compound.
References
Sources
Troubleshooting low yield in "5-Methyl-2-(trifluoromethyl)phenylacetic acid" reactions
Welcome to the technical support center for the synthesis of 5-Methyl-2-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in their synthetic routes. Instead of a generic protocol, we will explore the common pitfalls and their underlying chemical principles in a practical question-and-answer format. Our goal is to provide you with the causal logic behind experimental choices, enabling you to effectively troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and where are the typical yield-loss points?
A1: While several pathways exist, a prevalent and logical approach involves a multi-step synthesis starting from commercially available materials. The key is recognizing that each step presents unique challenges where yield can be compromised.
A common synthetic pathway is outlined below. The most significant yield losses typically occur during the formation of the Grignard reagent (Step 3) and the final hydrolysis of the nitrile (Step 5), due to substrate instability and incomplete conversion, respectively.
Caption: Common synthetic pathway to the target compound.
Troubleshooting Guide: Step-by-Step Problem Solving
Issue 1: Low Yield or Complex Mixture after Bromination of 4-Methylphenol (Step 1)
Q2: My initial bromination of p-cresol results in a low yield of the desired 2-bromo-4-methylphenol and several side products. What is going wrong?
A2: The hydroxyl group of a phenol is a powerful ortho-, para-directing activator. Since the para position is blocked by the methyl group, bromination is directed to the ortho positions. The primary challenge here is preventing over-bromination.
Causality: The initial product, 2-bromo-4-methylphenol, is still an activated ring and can react further with bromine to yield 2,6-dibromo-4-methylphenol. The reaction is often fast and exothermic, making control difficult.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-1.0 equivalents of Br₂ or N-Bromosuccinimide). This ensures the phenol is the excess reagent, minimizing the chance of the product reacting further.
-
Lower the Temperature: Perform the reaction at a reduced temperature (0°C to -15°C) to slow the reaction rate and improve selectivity. A patent for a continuous bromination process suggests temperatures between -20°C and 10°C are optimal.[1]
-
Slow Addition: Add the brominating agent dropwise over an extended period to maintain a low instantaneous concentration in the reaction mixture.
-
Choice of Solvent: Non-polar solvents like carbon tetrachloride or chloroform can help moderate reactivity.[2]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Stop the reaction as soon as the p-cresol is consumed to prevent the formation of the dibrominated product.
Issue 2: Inefficient Grignard Reagent Formation or Subsequent Reaction (Step 3)
Q3: I am struggling to form the Grignard reagent from 2-bromo-4-methyl-1-(trifluoromethyl)benzene, or the subsequent reaction gives a very low yield. What precautions should I take?
A3: This is a critical and often problematic step. Aryl halides with electron-withdrawing groups, like trifluoromethyl (CF₃), are notoriously difficult to convert into Grignard reagents via the standard insertion of magnesium metal. Furthermore, the resulting Grignard reagent is thermally unstable.
Causality & Expert Insights:
-
Activation Difficulty: The electron-withdrawing CF₃ group deactivates the C-Br bond towards oxidative addition with magnesium.
-
Reagent Instability: The formed Grignard reagent, (5-Methyl-2-(trifluoromethyl)phenyl)magnesium bromide, is unstable. At elevated temperatures or higher concentrations, it can undergo decomposition, which involves the destruction of the trifluoromethyl group and the formation of fluoride ions.[3] This is a highly exothermic process and poses a significant safety risk.[3]
Troubleshooting Protocol:
-
Use Halogen-Magnesium Exchange (Knochel-Type Reaction): This is the preferred industrial and laboratory method for such substrates. Instead of magnesium turnings, use a pre-formed, soluble Grignard reagent like isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl). This exchange reaction can be performed at low temperatures (-20°C to 0°C), preserving the integrity of the CF₃ group.[3]
-
Strictly Anhydrous Conditions: Water will quench the Grignard reagent instantly. Ensure all glassware is oven-dried, solvents are passed through a drying column (e.g., alumina), and the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen).
-
Low Temperature: Prepare and use the Grignard reagent at low temperatures (e.g., below 0°C). Do not let the solution warm up. A study on the thermal stability of 2-trifluoromethylphenyl Grignard reagents showed that decomposition begins at a low onset temperature.[3]
-
Dilution: Keep the concentration of the Grignard reagent low (e.g., ≤0.5 M). Studies have shown that the dangerous thermal decomposition is significantly attenuated at lower concentrations.[3]
-
Immediate Use: Use the prepared Grignard reagent immediately in the next step. Do not store it.
Caption: Decision workflow for Grignard reagent formation.
Issue 3: Incomplete or Stalled Nitrile Hydrolysis (Step 5)
Q4: The final hydrolysis of 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetonitrile is very slow, or it stops at the amide intermediate. How can I drive the reaction to completion for a higher yield?
A4: The hydrolysis of sterically hindered or electron-deficient nitriles can be challenging. The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step is often the rate-limiting one, leading to the accumulation of the stable amide intermediate.
Causality: The electron-withdrawing CF₃ group can influence the reactivity of the nitrile. Furthermore, under harsh conditions required for hydrolysis, side reactions like decarboxylation of the final product can occur, although this is less common for phenylacetic acids compared to other structures.
Comparative Hydrolysis Conditions:
| Condition | Reagents | Temperature (°C) | Pros | Cons |
| Acidic | Conc. H₂SO₄ or HCl in H₂O/AcOH | 100-120 | Generally effective for robust substrates. | Can be slow; harsh conditions may degrade sensitive molecules.[4] |
| Basic | NaOH or KOH in H₂O/EtOH | 80-110 (Reflux) | Often faster for amide hydrolysis; avoids potential decarboxylation. | Product is a salt, requiring acidic workup; potential for side reactions. |
| Microwave | Acidic or Basic | 150-200 | Drastically reduces reaction times. | Requires specialized equipment; optimization needed to prevent decomposition. |
Troubleshooting Protocol:
-
Forceful Conditions: For this specific substrate, forceful conditions are likely necessary. Start with a mixture of concentrated sulfuric acid and water (e.g., 3:1 v/v) and heat to reflux (around 110-120°C) for an extended period (12-24 hours).[5]
-
Monitor Conversion: Periodically take aliquots from the reaction, quench, extract, and analyze by LC-MS or GC-MS to monitor the disappearance of the amide intermediate and the appearance of the carboxylic acid product.
-
Basic Hydrolysis as an Alternative: If acidic conditions fail or lead to decomposition, try basic hydrolysis. A solution of 20-40% aqueous NaOH or KOH in a co-solvent like ethanol or ethylene glycol, heated to reflux, can be very effective. The reaction progress should still be monitored carefully.
-
Phase-Transfer Catalysis: For basic hydrolysis, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes accelerate the reaction if solubility is an issue.
Summary of Key Parameters for Yield Optimization
| Reaction Step | Key Parameter | Recommended Condition | Rationale |
| Bromination | Temperature | -15°C to 0°C | Increases selectivity, prevents over-bromination. |
| Grignard Formation | Method | Halogen-Magnesium Exchange (e.g., iPrMgCl) | Avoids harsh activation and allows low-temperature formation.[3] |
| Grignard Formation | Concentration | ≤0.5 M in THF | Minimizes risk of exothermic decomposition.[3] |
| Nitrile Hydrolysis | Conditions | Conc. H₂SO₄/H₂O or Conc. KOH/EtOH | Forceful conditions are required to drive the hydrolysis of the stable amide intermediate to completion.[5] |
| All Steps | Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture, especially critical for organometallics. |
References
- CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents.
-
Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PubMed Central. Available at: [Link]
-
Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC - NIH. Available at: [Link]
- CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents.
- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents.
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect - ACS Publications. Available at: [Link]
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company. Available at: [Link]
- CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents.
Sources
- 1. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 2. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
- 5. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]
Side reactions of "5-Methyl-2-(trifluoromethyl)phenylacetic acid" in organic synthesis
Welcome to the technical support center for 5-Methyl-2-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the use of this versatile building block in organic synthesis. Our goal is to provide you with the insights and protocols necessary to troubleshoot your experiments effectively and ensure the integrity of your results.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you identify and resolve specific problems you may encounter in the lab.
Issue 1: Low Yield or Stalled Amide Coupling Reactions
Symptoms:
-
Incomplete consumption of starting materials (the carboxylic acid or the amine) as observed by TLC or LC-MS.
-
Formation of multiple unidentified byproducts.
-
Difficulty in purifying the desired amide product.
Probable Causes & Solutions:
The primary challenge in the amide coupling of this compound stems from the electronic properties of the molecule. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the carboxyl group, making it less susceptible to nucleophilic attack by the amine.
Solutions:
-
Choice of Coupling Reagents: Standard coupling reagents like DCC/DMAP may be sluggish.[1] Consider using more potent activating agents.
-
HATU/DIPEA: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is highly effective for coupling electron-deficient acids.[1]
-
Acyl Fluorides: In-situ formation of the acyl fluoride followed by reaction with the amine at elevated temperatures can be a robust method for sterically hindered and electron-deficient substrates.[2]
-
-
Reaction Conditions:
-
Temperature: For sluggish reactions, cautiously increasing the reaction temperature may be beneficial. However, monitor for potential side reactions.
-
Solvent: Aprotic polar solvents like DMF or NMP are generally suitable. In some cases, less polar solvents like dichloromethane (DCM) or toluene can be effective.[3]
-
Experimental Protocol: HATU-Mediated Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Competing Decarboxylation Side Reaction
Symptoms:
-
Formation of 1-methyl-4-(trifluoromethyl)benzene as a significant byproduct, detectable by GC-MS or ¹H NMR.
-
Gas evolution (CO₂) from the reaction mixture.
Probable Causes & Solutions:
Phenylacetic acids bearing electron-withdrawing groups, such as the trifluoromethyl group, can be susceptible to decarboxylation, especially under harsh conditions like high temperatures or photolytic conditions.[4][5] This process can be facilitated by certain catalysts and reaction conditions.
Solutions:
-
Temperature Control: Avoid excessive heating. If the desired reaction requires elevated temperatures, perform optimization studies to find the minimum temperature required for a reasonable reaction rate.
-
Photochemical Stability: Protect the reaction from light, especially if using photoredox catalysis for other transformations, as trifluoromethyl-substituted phenylacetic acids can undergo efficient photodecarboxylation.[4][5]
-
Catalyst Choice: Some transition metal catalysts, particularly those used in decarboxylative cross-coupling reactions, can promote this side reaction.[6] If decarboxylation is a major issue, consider alternative synthetic strategies that do not involve these catalysts.
Workflow: Minimizing Decarboxylation
Caption: Logic diagram for minimizing decarboxylation.
Issue 3: Hydrolysis of the Trifluoromethyl Group
Symptoms:
-
Formation of 2-carboxy-5-methylphenylacetic acid as a byproduct, identifiable by a significant change in polarity and mass spectrometry.
Probable Causes & Solutions:
The trifluoromethyl group is generally stable, but it can undergo hydrolysis to a carboxylic acid under strongly acidic conditions, particularly at elevated temperatures.[7][8][9]
Solutions:
-
Avoid Strong Acids: When possible, use milder acidic conditions for reactions such as esterification or removal of acid-labile protecting groups.
-
Reaction Time and Temperature: If strong acids are necessary, minimize the reaction time and temperature to reduce the extent of hydrolysis.
-
Alternative Reagents: For reactions that typically use strong acids, explore alternative reagents. For example, in Fischer esterification, using a solid acid catalyst like Amberlyst-15 can sometimes be milder than sulfuric acid.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing this compound?
A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. It is a solid at room temperature and is generally stable under normal storage conditions.
Q2: Can I perform a Fischer esterification with this acid? What are the potential pitfalls?
A2: Yes, Fischer esterification is possible. However, due to the steric hindrance from the ortho-trifluoromethyl group and the deactivating effect on the carboxyl group, the reaction may be slow. To drive the equilibrium towards the product, use a large excess of the alcohol and an effective water removal technique (e.g., Dean-Stark apparatus). Be mindful of potential side reactions at high temperatures, such as decarboxylation, and consider using milder acid catalysts.[10][11]
Q3: Are there any known incompatibilities I should be aware of?
A3: Besides strong acids and bases, be cautious with strong reducing agents, as they may potentially affect the trifluoromethyl group under certain conditions, although this is generally a robust functional group.
Q4: What is the expected purity of commercially available this compound?
A4: Commercially available material typically has a purity of 97% or higher.[12] However, it is always good practice to verify the purity by analytical techniques such as NMR or LC-MS before use, especially for sensitive applications. Potential impurities could include isomers or starting materials from its synthesis.
Q5: What is a common synthetic route to this compound and what impurities might be present?
A5: A common synthetic approach involves the hydrolysis of a corresponding ester or nitrile precursor. For instance, the hydrolysis of an alkyl 2-cyano-2-(5-methyl-2-(trifluoromethyl)phenyl)acetate.[13] Potential impurities could include the unhydrolyzed starting material or byproducts from the synthesis of the precursor itself.
Reaction Pathway: Potential Side Reactions
Caption: Key reactions and potential side reactions.
References
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. National Center for Biotechnology Information. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library. [Link]
-
Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. ACS Publications. [Link]
-
Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids. PubMed. [Link]
-
Efficient Photodecarboxylation of Trifluoromethyl-substituted Phenylacetic and Mandelic Acids. ResearchGate. [Link]
-
Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. ACS Publications. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]
-
Esterification of Phenylacetic Acid (1) with tert-Butyl Al- cohol in the Presence of DMAP a. ResearchGate. [Link]
-
Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. National Center for Biotechnology Information. [Link]
-
Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]
-
Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. [Link]
- Preparation method of 2, 4,5-trifluoro phenylacetic acid.
-
Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Semantic Scholar. [Link]
-
Fischer Esterification of Glycerol by Phen. JOCPR. [Link]
- Preparation method 2,4,5-trifluorophenylacetic acid.
-
Practical synthesis of α-(trifluoromethyl)phenylacetic acid. Sci-Hub. [Link]
-
Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for Impurity Detection in 5-Methyl-2-(trifluoromethyl)phenylacetic acid
Introduction
Welcome to the technical support center for the analytical characterization of 5-Methyl-2-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and quantification for this critical chemical entity. In the pharmaceutical industry, the rigorous identification and control of impurities are not merely regulatory hurdles; they are fundamental to ensuring the safety and efficacy of the final drug product.[1][2]
This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents unique analytical challenges due to the presence of the trifluoromethyl group and its aromatic nature. This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during the analysis of this compound, grounded in scientific principles and practical laboratory experience.
Understanding Potential Impurities: A Synthesis-Based Approach
A thorough understanding of the synthetic route is paramount to anticipating potential impurities. While multiple synthetic strategies exist for phenylacetic acid derivatives, a common and industrially scalable approach is the Willgerodt-Kindler reaction , followed by hydrolysis. Let's explore the likely impurities stemming from this pathway.
A plausible synthesis of this compound could start from 1-(5-methyl-2-(trifluoromethyl)phenyl)ethan-1-one.
Q1: What are the most probable process-related impurities I should expect when analyzing this compound synthesized via the Willgerodt-Kindler reaction?
A1: The Willgerodt-Kindler reaction, followed by hydrolysis, is a robust method but can introduce several process-related impurities.[2][3][4][5][6][7] Your analytical methods should be designed to separate and quantify the following:
-
Unreacted Starting Material: 1-(5-methyl-2-(trifluoromethyl)phenyl)ethan-1-one. Its presence indicates an incomplete reaction.
-
Thioamide Intermediate: 2-(5-methyl-2-(trifluoromethyl)phenyl)-N-morpholinoethanethioamide (if morpholine is used as the amine). This is the direct product of the Willgerodt-Kindler reaction before hydrolysis. Incomplete hydrolysis will leave this intermediate in the final product.
-
Amide Intermediate: 2-(5-methyl-2-(trifluoromethyl)phenyl)acetamide. This can be formed from the partial hydrolysis of the thioamide or nitrile intermediate in alternative synthetic routes.
-
Reagents: Residual morpholine (or other amine used) and elemental sulfur. While typically removed during workup, trace amounts may persist.
-
Byproducts from Side Reactions: The high temperatures employed in the Willgerodt-Kindler reaction can sometimes lead to thermal degradation or rearrangement products, although these are generally minor.
Here is a visual representation of the potential impurity landscape from a Willgerodt-Kindler synthesis pathway:
Caption: Potential Impurities from Willgerodt-Kindler Synthesis.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the workhorse for impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[4] A well-developed, stability-indicating HPLC method is crucial.
Troubleshooting HPLC Methods
Q2: I'm developing an HPLC method, but I'm seeing poor peak shape (tailing) for the main component, this compound. What could be the cause and how can I fix it?
A2: Peak tailing for acidic compounds like yours is a common issue in reversed-phase HPLC. The primary causes are typically:
-
Secondary Silanol Interactions: The free silanol groups on the silica-based stationary phase can interact with the acidic proton of your analyte, leading to tailing.
-
Solution 1: Lower the Mobile Phase pH: By adding an acidifier like phosphoric acid or formic acid to your mobile phase to achieve a pH of 2.5-3.0, you can suppress the ionization of the silanol groups and your analyte, minimizing these secondary interactions.
-
Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or use hybrid silica technology to reduce the number of accessible silanol groups. Consider using a column specifically designed for the analysis of acidic compounds.
-
-
Column Overload: Injecting too high a concentration of your sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent, like 100% acetonitrile or methanol, for an extended period. If the problem persists, consider replacing the column.
-
Q3: I am struggling to achieve adequate separation between the thioamide intermediate and the final phenylacetic acid product. What chromatographic parameters can I adjust?
A3: Achieving separation between structurally similar compounds requires careful optimization of your HPLC method. Here’s a systematic approach:
-
Optimize the Organic Modifier Percentage: The thioamide intermediate is likely more non-polar than the final carboxylic acid. A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase the retention time of both compounds, potentially improving resolution. Try a shallow gradient or a series of isocratic runs with decreasing organic content.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice versa. A mixture of both can also sometimes provide unique selectivity.
-
Adjust the Mobile Phase pH: While a low pH is generally recommended for acidic analytes, slight adjustments can alter the ionization state of your compounds and the stationary phase, influencing selectivity. Experiment with pH values between 2.5 and 3.5.
-
Consider a Different Stationary Phase: If the above adjustments are insufficient, a different column chemistry may be necessary. A phenyl-hexyl or a polar-embedded phase column can offer different retention mechanisms and selectivities compared to a standard C18 column.
Experimental Protocol: A Starting Point for a Stability-Indicating HPLC Method
This protocol provides a robust starting point for developing a validated, stability-indicating HPLC method.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column with good resolving power. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH to suppress ionization of the analyte and silanol groups. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier. |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature for reproducible retention times. |
| Detection | UV at 220 nm and 254 nm | Phenylacetic acids typically have UV absorbance at these wavelengths. |
| Injection Volume | 10 µL | A standard injection volume. |
Method Validation Workflow:
Caption: HPLC Method Validation Workflow according to ICH Q2(R1).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an invaluable tool for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain starting materials.
Troubleshooting GC-MS Analysis
Q4: I suspect the presence of residual solvents from the synthesis in my sample, but I'm not seeing any corresponding peaks in my GC-MS analysis. Why might this be?
A4: Several factors could contribute to the absence of expected solvent peaks:
-
Inappropriate Injection Technique: For volatile compounds, a splitless injection might be necessary to achieve the required sensitivity. If you are using a split injection, the split ratio might be too high.
-
Incorrect GC Oven Program: The initial oven temperature might be too high, causing the volatile solvents to elute with the solvent front. Start your oven program at a lower temperature (e.g., 40-50 °C) with an initial hold time.
-
Analyte Derivatization: this compound is a non-volatile, polar compound. For GC analysis, it typically requires derivatization (e.g., silylation or esterification) to increase its volatility. If you are injecting the underivatized sample, you will likely not see a peak for the main component, and your focus should be on the early eluting solvent peaks.
-
Sample Preparation: If your sample preparation involves evaporation steps, you may be inadvertently removing the volatile solvents. Consider a direct dissolution of the sample in a suitable solvent just before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of unknown impurities. Both ¹H and ¹⁹F NMR can provide critical information.
Q5: I have an unknown impurity peak in my HPLC chromatogram. How can I use NMR to identify it?
A5: If you can isolate the impurity using preparative HPLC, NMR can provide definitive structural information.
-
¹H NMR: This will give you information about the number and types of protons in the molecule, as well as their connectivity. For example, you can look for the characteristic signals of the methyl group and the aromatic protons.
-
¹³C NMR: This will show the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: This is particularly useful for your compound. The trifluoromethyl group will give a strong singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal can be sensitive to changes in the rest of the molecule, helping to distinguish between different impurities.
-
2D NMR (COSY, HSQC, HMBC): These experiments will allow you to piece together the full structure by showing correlations between different nuclei.
Forced Degradation Studies: Ensuring Method Specificity
Forced degradation studies are essential to demonstrate that your analytical method is "stability-indicating," meaning it can separate the active ingredient from its degradation products.[1][3][8][9]
Q6: What conditions should I use for forced degradation studies of this compound?
A6: According to ICH guidelines, you should expose your sample to a variety of stress conditions to induce degradation.[1][8] A good starting point would be:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 24 hours (solid state).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the active ingredient.[2] You may need to adjust the stress conditions (time, temperature, reagent concentration) to achieve this target.
Forced Degradation Workflow:
Caption: Workflow for Forced Degradation Studies.
Frequently Asked Questions (FAQs)
Q7: What are the typical reporting, identification, and qualification thresholds for impurities according to ICH guidelines?
A7: The thresholds depend on the maximum daily dose of the drug product. However, for a typical small molecule drug substance, the ICH Q3A(R2) thresholds are:
-
Reporting Threshold: ≥ 0.05%
-
Identification Threshold: ≥ 0.10% or 1.0 mg per day intake (whichever is lower)
-
Qualification Threshold: ≥ 0.15% or 1.0 mg per day intake (whichever is lower)
Q8: My mass spectrometry data for an unknown impurity suggests a mass increase of 16 amu. What could this be?
A8: An increase of 16 amu is often indicative of an oxidation product, specifically the formation of an N-oxide or a hydroxylated species. If your synthesis involves amine intermediates, an N-oxide is a strong possibility. Aromatic hydroxylation is also a potential degradation pathway.
Q9: Can I use a UV detector for quantitative analysis of impurities that lack a strong chromophore?
A9: While a UV detector is widely used, its sensitivity depends on the presence of a chromophore in the impurity. For impurities with poor UV absorbance, you may need to consider alternative detection methods such as:
-
Charged Aerosol Detector (CAD): This provides a near-universal response for non-volatile analytes, irrespective of their optical properties.
-
Evaporative Light Scattering Detector (ELSD): Similar to CAD, it is suitable for non-volatile compounds.
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity.
References
- Adapa, S. R., & Prasad, C. S. N. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6), 48-55.
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Validation & Comparative
"5-Methyl-2-(trifluoromethyl)phenylacetic acid" vs. other phenylacetic acid derivatives
An In-Depth Comparative Guide to 5-Methyl-2-(trifluoromethyl)phenylacetic Acid and Other Phenylacetic Acid Derivatives
Introduction: The Phenylacetic Acid Scaffold in Modern Drug Discovery
Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] This scaffold is particularly prominent in the class of non-steroidal anti-inflammatory drugs (NSAIDs), where it serves as a pharmacophore for agents that alleviate pain, inflammation, and fever.[3] The therapeutic efficacy and safety profile of these derivatives are profoundly influenced by the nature and position of substituents on the phenyl ring. These modifications can modulate the molecule's affinity and selectivity for its biological targets, as well as alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).[4][5]
This guide provides a comprehensive comparison of this compound, a compound of significant research interest, with other prominent drugs that are either direct phenylacetic acid derivatives or share key structural and mechanistic features. We will delve into their mechanisms of action, synthetic pathways, structure-activity relationships (SAR), and pharmacokinetic profiles, supported by experimental protocols and data. The analysis will focus on three widely recognized compounds as benchmarks: the potent, non-selective NSAID Diclofenac ; the ubiquitous propionic acid-based NSAID Ibuprofen ; and the selective COX-2 inhibitor Celecoxib , which shares a key trifluoromethyl moiety.
Comparative Analysis of Phenylacetic Acid Derivatives
While extensive experimental data on this compound is not yet widely published, its structure allows for an informed, hypothesis-driven comparison based on well-established principles of medicinal chemistry and the known properties of its constituent functional groups. The presence of an ortho-trifluoromethyl group and a meta-methyl group suggests a molecule designed for high potency and potentially selective biological activity.
Mechanism of Action: Targeting the Cyclooxygenase (COX) Enzymes
The primary mechanism for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[6][7] Prostaglandins are key mediators of inflammation, pain, and fever.[8][9] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[10]
-
COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation.[10][11]
The relative inhibition of these two isoforms dictates an NSAID's efficacy and side-effect profile. Non-selective inhibition can lead to gastrointestinal issues, while selective COX-2 inhibition aims to reduce these risks.[10]
-
Ibuprofen is a classic non-selective inhibitor, blocking both COX-1 and COX-2 with roughly equal potency.[6][12][13] Its anti-inflammatory effects are primarily due to COX-2 inhibition, while its common gastrointestinal side effects are linked to COX-1 inhibition.[6]
-
Diclofenac also inhibits both isoforms but shows a slight preference for COX-2.[14][15] Beyond COX inhibition, it may also affect other pathways, including the lipoxygenase pathway and ion channel activity, contributing to its high analgesic potency.[14][16][17]
-
Celecoxib is a highly selective COX-2 inhibitor. Its diaryl-substituted pyrazole structure, featuring a sulfonamide side chain, binds to a specific hydrophilic pocket near the active site of the COX-2 enzyme, a feature absent in COX-1.[8][11] This structural difference is the basis for its selectivity, which is approximately 10-20 times greater for COX-2 over COX-1.[11]
Hypothesized Mechanism of this compound: The trifluoromethyl (CF3) group is a key feature in several selective COX-2 inhibitors, including Celecoxib.[18] This electron-withdrawing group can enhance binding affinity and influence the conformation of the molecule within the enzyme's active site. The ortho-position of the CF3 group in this compound could sterically guide the molecule into a conformation that favors binding to the larger, more accommodating active site of COX-2, suggesting a potential for COX-2 selectivity.
Comparative Synthesis Overview
The synthetic routes to these molecules vary in complexity and efficiency, reflecting advancements in organic chemistry.
-
Ibuprofen Synthesis: The original synthesis by the Boots Group involved six steps.[12] A more modern, atom-economical process developed by the BHC Company (now Celanese) reduced this to three steps: Friedel-Crafts acylation of isobutylbenzene, hydrogenation to an alcohol, and subsequent carbonylation to form ibuprofen.[12][19] This greener synthesis is a landmark in industrial organic chemistry.
-
Diclofenac Synthesis: A common industrial synthesis involves the condensation of 2,6-dichloroaniline with 2-chlorophenylacetic acid. More recent advancements have focused on continuous flow processes that improve safety, efficiency, and atom economy, often utilizing a cascade etherification/Smiles rearrangement strategy.[20]
-
Celecoxib Synthesis: A typical route involves a Claisen condensation between 4-methylacetophenone and an ethyl trifluoroacetate to form a 1,3-dione intermediate.[21] This intermediate then undergoes a regioselective cyclo-condensation reaction with 4-sulfamoylphenylhydrazine to form the final 1,5-diarylpyrazole structure of celecoxib.[21][22][23]
-
Proposed Synthesis of this compound: A plausible and direct route would be the hydrolysis of the corresponding benzyl cyanide, 2-(5-methyl-2-(trifluoromethyl)phenyl)acetonitrile. This precursor could be synthesized from 2-bromo-4-methyl-1-(trifluoromethyl)benzene via a substitution reaction with sodium cyanide. This method is a robust and widely used strategy for preparing phenylacetic acids.[1]
Physicochemical and Pharmacokinetic Profiles
The structural differences between these molecules directly translate to distinct ADME properties.
| Property | This compound (Predicted) | Ibuprofen | Diclofenac | Celecoxib |
| Molar Mass ( g/mol ) | ~232.19 | 206.29[12] | 296.15 | 381.37 |
| LogP (Predicted) | High | ~3.97 | ~4.51 | ~3.43 |
| pKa (Predicted) | ~3.5 - 4.0 | ~4.91 | ~4.15 | ~11.1 (Sulfonamide) |
| Absorption | Likely rapid oral absorption | Rapid oral absorption (80-100%)[12] | 100% absorbed, but ~50% bioavailable due to first-pass metabolism[24] | Rapidly absorbed[25] |
| Protein Binding | >99% (Expected) | ~99%[12] | >99%[14] | ~97%[8] |
| Metabolism | Hepatic (likely CYP2C9) | Hepatic (CYP2C9)[12] | Hepatic (CYP2C9, others)[14] | Hepatic (CYP2C9)[11] |
| Elimination Half-life | Unknown | 2-4 hours[12] | 1.2-2 hours[14] | ~11 hours[18] |
| Excretion | Primarily renal (as metabolites) | Urine (95%, as metabolites)[12] | 65% Urine, 35% Bile[14] | Feces (57%), Urine (27%)[18] |
Data for comparator drugs sourced from cited references.
The high lipophilicity conferred by the trifluoromethyl and methyl groups suggests that this compound will be highly protein-bound and undergo extensive hepatic metabolism, likely via the CYP2C9 enzyme, which is a common metabolic pathway for acidic NSAIDs.[11][12][14]
Experimental Protocols: A Framework for Evaluation
To empirically validate the hypothesized COX-2 selectivity of this compound, a robust in vitro enzyme inhibition assay is essential.
Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-1 and COX-2 enzymes.
Objective: To quantify and compare the inhibitory potency of this compound, Diclofenac, and Celecoxib against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
Methodology:
-
Compound Preparation: Prepare a serial dilution of each test compound (e.g., this compound, Diclofenac, Celecoxib) in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations.
-
Enzyme Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the appropriate enzyme (COX-1 or COX-2) to each well.
-
Add the diluted test compounds to the respective wells. Include wells with vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzymes.
-
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution of HCl).
-
PGE2 Quantification: Measure the concentration of the product, PGE2, in each well using a competitive EIA kit according to the manufacturer's instructions. The amount of PGE2 produced is inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each compound against each enzyme using non-linear regression analysis.
-
-
Selectivity Index Calculation: The COX-2 selectivity index is calculated as the ratio: IC50 (COX-1) / IC50 (COX-2) . A higher ratio indicates greater selectivity for COX-2.
Conclusion and Future Directions
This comparative guide situates this compound within the broader context of clinically significant phenylacetic acid derivatives and related NSAIDs. While Diclofenac and Ibuprofen represent highly effective but non-selective inhibitors, Celecoxib provides a benchmark for COX-2 selectivity achieved through specific structural modifications.
Based on a structure-activity relationship analysis, This compound emerges as a promising candidate for a potent and potentially COX-2 selective anti-inflammatory agent. The ortho-trifluoromethyl group is a strong indicator of potential COX-2 preference, a hypothesis that warrants rigorous experimental validation using the protocols outlined above.
Future research should focus on:
-
Definitive Synthesis: Establishing and optimizing a scalable synthetic route.
-
In Vitro Profiling: Conducting comprehensive in vitro assays, including COX inhibition, to confirm its mechanism and selectivity.
-
ADME & Toxicology Studies: Evaluating its metabolic stability, identifying key metabolites, and assessing its cytotoxicity profile, particularly in liver cell lines, given the known hepatotoxicity associated with some NSAIDs like diclofenac.[4]
-
In Vivo Efficacy: Assessing its anti-inflammatory and analgesic properties in established animal models of pain and inflammation.
Through such systematic evaluation, the full therapeutic potential of this compound can be elucidated, potentially offering a new and valuable addition to the armamentarium of anti-inflammatory drugs.
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Mandal, A. (2019). Ibuprofen Mechanism. News-Medical.Net. Retrieved from [Link]
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Medical News Today. (2023). How ibuprofen works: Mechanism of action explained. Retrieved from [Link]
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Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715–1731. Retrieved from [Link]
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Al-Gharabli, S. I., et al. (2015). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 698-713. Retrieved from [Link]
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ChemistryViews. (2022). Continuous Flow Synthesis of Diclofenac Sodium. Retrieved from [Link]
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Pang, Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 140-146. Retrieved from [Link]
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MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 5-Methyl-2-(trifluoromethyl)phenylacetic acid
Introduction: The Significance of a Fluorinated Building Block
5-Methyl-2-(trifluoromethyl)phenylacetic acid is a key intermediate in the synthesis of various high-value molecules. Its structural motifs—a phenylacetic acid core, a trifluoromethyl group, and a methyl group—are prevalent in numerous biologically active compounds. The trifluoromethyl group, in particular, is a crucial substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, robust and efficient synthetic access to this compound is of significant interest to researchers in drug discovery, agrochemicals, and materials science.
This guide provides an in-depth comparative analysis of the primary synthetic strategies to prepare this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the optimal method for their specific application.
Route 1: The Grignard Carboxylation Pathway
This classical organometallic approach is one of the most direct methods for synthesizing phenylacetic acids. The strategy hinges on the formation of a benzylmagnesium halide (a Grignard reagent) from a corresponding benzyl halide, followed by its reaction with carbon dioxide (carboxylation) to form the desired carboxylic acid.
The primary advantage of this route is its convergent nature and the general reliability of Grignard reactions.[2] The causality is straightforward: the highly nucleophilic carbon of the Grignard reagent readily attacks the electrophilic carbon of CO2, forming a new carbon-carbon bond and establishing the carboxylic acid moiety after an acidic workup.
Visualizing the Grignard Pathway
Caption: Grignard route from a benzyl bromide precursor.
Experimental Protocol (Representative)
This protocol is adapted from general procedures for Grignard reagent carboxylation.[2][3]
-
Apparatus Setup: A three-necked, flame-dried, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Grignard Reagent Formation:
-
Magnesium turnings (1.2 equivalents) are placed in the flask.
-
A solution of 2-(bromomethyl)-4-methyl-1-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added to the dropping funnel.
-
A small portion of the bromide solution is added to the magnesium. The reaction is initiated, if necessary, by gentle heating or the addition of a small iodine crystal.
-
Once initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
-
Carboxylation:
-
The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.
-
The solution is then slowly transferred via cannula to a vigorously stirred slurry of crushed dry ice (solid CO2, >3 equivalents) in anhydrous THF.
-
-
Work-up and Purification:
-
The reaction mixture is allowed to warm to room temperature as the excess CO2 sublimes.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization (e.g., from a toluene/hexanes mixture) to yield pure this compound.
-
Route 2: Palladium-Catalyzed Cross-Coupling Strategies
Modern synthetic chemistry often leverages the power and versatility of palladium-catalyzed cross-coupling reactions. For the synthesis of our target molecule, a Suzuki-type coupling presents a viable and efficient pathway. This approach typically involves the coupling of an aryl boronic acid or ester with an α-haloester, followed by hydrolysis of the ester to the carboxylic acid.
The key to this method's success lies in the catalytic cycle of palladium, which facilitates the formation of a new C(sp2)-C(sp3) bond between the aromatic ring and the acetic acid side chain.[4] This method offers excellent functional group tolerance and often proceeds with high yields and selectivity. The choice of base and phosphine ligand is critical for optimizing the reaction efficiency.[4]
Visualizing the Suzuki Coupling Pathway
Caption: Suzuki coupling followed by ester hydrolysis.
Experimental Protocol (Representative)
This protocol is based on established methods for Csp2-Csp3 Suzuki couplings.[4]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add 5-methyl-2-(trifluoromethyl)phenylboronic acid (1.0 eq), a palladium catalyst such as Pd(OAc)2 (2-5 mol%), and a suitable phosphine ligand (e.g., SPhos or P(t-Bu)3, 4-10 mol%).
-
Reagent Addition:
-
Add a degassed solvent, such as tetrahydrofuran (THF) or toluene.
-
Add an aqueous solution of a base, typically potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2-3 equivalents).
-
Finally, add ethyl bromoacetate (1.1-1.5 equivalents) to the stirring mixture.
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 60-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Ester Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester intermediate by flash column chromatography on silica gel.
-
-
Ester Hydrolysis:
-
Dissolve the purified ethyl ester in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with 1 M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and evaporate the solvent to yield the final product.
-
Route 3: The Cyanide Hydrolysis Pathway
A traditional and often high-yielding method for preparing phenylacetic acids is through the hydrolysis of a corresponding benzyl cyanide (phenylacetonitrile) intermediate.[2] This two-step process first requires the synthesis of the nitrile, typically via nucleophilic substitution of a benzyl halide with a cyanide salt. The subsequent hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions.
The primary advantage of this route is its reliability and often high yields in the hydrolysis step. However, the use of highly toxic cyanide salts is a significant drawback, requiring stringent safety precautions and specialized waste disposal procedures. This makes the route less favorable for large-scale industrial applications where environmental and safety concerns are paramount.
Visualizing the Cyanide Pathway
Caption: Cyanide substitution followed by hydrolysis.
Experimental Protocol (Representative)
This protocol is based on standard procedures for nitrile synthesis and hydrolysis.[2]
-
Nitrile Formation (Caution: Cyanide is highly toxic):
-
In a well-ventilated fume hood, dissolve 2-(bromomethyl)-4-methyl-1-(trifluoromethyl)benzene (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.1 eq) portion-wise to the solution.
-
Heat the mixture to 50-70 °C and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, pour it into water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate to obtain the crude nitrile, which can be purified by chromatography or used directly in the next step.
-
-
Acid-Catalyzed Hydrolysis:
-
In a round-bottom flask fitted with a reflux condenser, combine the crude benzyl cyanide intermediate with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the mixture and pour it onto ice.
-
Extract the precipitated product with ethyl acetate.
-
Wash the organic extracts, dry, and concentrate. Purify the final product by recrystallization.
-
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key performance indicators for each route are summarized below. The values for yield and cost are representative and can vary based on reaction scale and supplier prices.
| Metric | Route 1: Grignard Carboxylation | Route 2: Suzuki Coupling | Route 3: Cyanide Hydrolysis |
| Overall Yield (Typical) | 60-75% | 70-85% | 75-90% |
| Number of Steps | 2 (from benzyl bromide) | 2 (from boronic acid) | 2 (from benzyl bromide) |
| Starting Material | Benzyl Bromide Derivative | Boronic Acid Derivative | Benzyl Bromide Derivative |
| Key Reagents | Mg, CO2 (dry ice) | Pd catalyst, Ligand, Base | NaCN/KCN, Strong Acid/Base |
| Scalability | Good, but requires strict anhydrous conditions. | Excellent, but catalyst cost can be a factor. | Poor, due to extreme toxicity of cyanide. |
| Safety & Environmental | Flammable solvents; quenching can be highly exothermic. | Palladium residues require removal; solvent waste. | High Toxicity Risk (Cyanide) ; hazardous waste. |
Conclusion and Recommendations
Each synthetic route to this compound offers a unique set of advantages and disadvantages.
-
Route 3 (Cyanide Hydrolysis) , while often providing the highest yields, is strongly discouraged for all but the most specialized and well-equipped laboratories due to the acute toxicity of cyanide reagents.
-
Route 1 (Grignard Carboxylation) is a robust and cost-effective method for lab-scale synthesis. Its primary challenges are the need for strictly anhydrous conditions and the potential exotherm upon quenching.
-
Route 2 (Palladium-Catalyzed Suzuki Coupling) represents the most modern and versatile approach. It generally provides high yields, demonstrates excellent functional group tolerance, and avoids the use of pyrophoric or highly toxic reagents. While the initial cost of the palladium catalyst and ligand may be higher, its efficiency and scalability make it the recommended route for most research, development, and potential scale-up applications.
Ultimately, the choice of synthesis will depend on the specific needs of the researcher, including available starting materials, required scale, budget, and, most importantly, safety infrastructure.
References
- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Google Patents. (2010). CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
- Chem-Impex. (n.d.). 2-(Trifluoromethyl)phenylacetic acid.
Sources
A Comparative Guide to the Efficacy of Trifluoromethyl-Substituted Phenylacetic Acid Derivatives and Analogs in Biological Assays
Introduction
The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have found applications ranging from plant growth regulators to potent pharmaceuticals.[1][2] In the relentless pursuit of enhanced therapeutic efficacy, the strategic modification of lead compounds is paramount. One of the most impactful strategies in modern drug design has been the incorporation of the trifluoromethyl (CF3) group. This electron-withdrawing moiety can dramatically alter a molecule's physicochemical properties, often leading to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.[3][4]
This guide provides a comparative analysis of the biological efficacy of trifluoromethyl-substituted phenylacetic acid derivatives and their structural analogs across key therapeutic areas. By examining experimental data from anti-inflammatory, anticancer, and antimicrobial assays, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts.
Part 1: Anti-inflammatory and Analgesic Activity: Targeting Cyclooxygenase
Phenylacetic acid derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs), primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The introduction of a trifluoromethyl group to this scaffold has been explored as a means to modulate the potency and selectivity of COX inhibition.
Comparative Efficacy of Trifluoromethyl-Containing Compounds in COX Inhibition
To illustrate the potential of trifluoromethyl substitution, the following table summarizes the COX inhibitory activity of representative compounds.
| Compound Class/Name | Target | IC50 (nM) | Reference |
| Trifluoromethyl Thioxanthene Derivative 1 | COX-2 | 27.1 ± 0.6 | [3] |
| Trifluoromethyl Thioxanthene Derivative 3 | COX-2 | 25.9 ± 0.45 | [3] |
| Trifluoromethyl Thioxanthene Derivative 4 | COX-1 | 10.1 ± 1.3 | [3] |
| Trifluoromethyl Thioxanthene Derivative 4 | COX-2 | 6.5 | [3] |
This table is populated with data from trifluoromethyl thioxanthene derivatives as a proxy to demonstrate the anti-inflammatory potential of trifluoromethyl-containing compounds, due to the limited direct data on 5-Methyl-2-(trifluoromethyl)phenylacetic acid derivatives in the provided search results.
Experimental Protocol: In Vitro COX Inhibition Assay
The following is a generalized protocol for determining the COX-1 and COX-2 inhibitory activity of a test compound.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds and reference NSAID (e.g., celecoxib)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare a series of dilutions of the test compound and the reference inhibitor.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound dilutions to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of COX Inhibition
Caption: General mechanism of COX inhibition by NSAIDs.
Part 2: Anticancer Activity: A Promising Frontier
The trifluoromethyl group is a recurring motif in a growing number of potent anticancer agents. Its presence can enhance the ability of a molecule to interact with key oncogenic proteins and evade metabolic degradation. While specific data on the anticancer activity of "this compound" derivatives is sparse in the provided results, the broader class of trifluoromethyl-containing compounds has demonstrated significant promise.
For example, a series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as EGFR inhibitors, with some compounds exhibiting excellent antitumor activities against A549, MCF-7, and PC-3 cancer cell lines.[6] Another study highlighted the potent cytotoxicity of a trifluoromethyl thioxanthene derivative against HeLa cancer cells, with an IC50 of 87.8 nM.[3]
Comparative Cytotoxicity of Trifluoromethyl-Containing Compounds
The following table summarizes the in vitro anticancer activity of various trifluoromethyl-containing compounds against different human cancer cell lines.
| Compound/Derivative | Cell Line | IC50/GI50 | Reference |
| Trifluoromethyl Thioxanthene Derivative 1 | HeLa | 87.8 nM | [3] |
| 5-Trifluoromethylpyrimidine Derivative 9u | A549 | 0.35 µM | [6] |
| 5-Trifluoromethylpyrimidine Derivative 9u | MCF-7 | 3.24 µM | [6] |
| 5-Trifluoromethylpyrimidine Derivative 9u | PC-3 | 5.12 µM | [6] |
| Fluoro isocombretastatin 7k | Leukemia (SR) | 15 nM | [7] |
| Fluoro isocombretastatin 7k | Leukemia (HL-60(TB)) | 23 nM | [7] |
| Fluoro isocombretastatin 7k | Melanoma (MDA-MB-435) | 19 nM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Simplified EGFR Inhibition Pathway
Caption: Simplified EGFR signaling and its inhibition.
Part 3: Antimicrobial and Antiviral Activity
The unique electronic properties of the trifluoromethyl group have been harnessed to develop novel antimicrobial and antiviral agents. These compounds can exhibit enhanced activity against a range of pathogens, including bacteria, fungi, and viruses.
Research into 5-trifluoromethyl-2-formylphenylboronic acid has shown its potential as an antibacterial agent, with activity against Escherichia coli and Bacillus cereus.[8] Furthermore, novel trifluoromethyl pyrimidine derivatives have demonstrated promising antiviral and antifungal activities, with some compounds showing better efficacy than the commercial agent ningnanmycin.[9]
Comparative Antimicrobial and Antiviral Efficacy
The following table presents the biological activity of various trifluoromethyl-containing compounds against different microbial and viral targets.
| Compound/Derivative | Target Organism/Virus | MIC/EC50 (µg/mL) | Reference |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | Lower than Tavaborole | [8] |
| Trifluoromethyl Pyrimidine Derivative 5j (Curative) | Tobacco Mosaic Virus (TMV) | 126.4 | [9] |
| Trifluoromethyl Pyrimidine Derivative 5m (Protective) | Tobacco Mosaic Virus (TMV) | 103.4 | [9] |
| Trifluoromethyl Pyrimidine Derivative 5i | Colletotrichum aenigma (CT) | 73.2% inhibition at 100 µg/mL | [9] |
| Trifluoromethyl Pyrimidine Derivative 5u | Rhizoctonia solani (RS) | 88.6% inhibition at 100 µg/mL | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for antimicrobial susceptibility testing.
Conclusion
The incorporation of a trifluoromethyl group is a powerful and versatile strategy in the design of novel therapeutic agents. While direct biological efficacy data for "this compound" derivatives is not extensively available in the public domain, the comparative analysis of structurally related trifluoromethyl-containing compounds reveals a consistent trend of enhanced potency across anti-inflammatory, anticancer, and antimicrobial assays. The electron-withdrawing nature and metabolic stability conferred by the CF3 group often translate into superior biological activity. This guide serves as a testament to the potential held by this chemical motif and encourages further exploration into the synthesis and biological evaluation of novel trifluoromethyl-substituted phenylacetic acid derivatives. Future research in this area could uncover new lead compounds with significant therapeutic promise.
References
-
[Acide (R)-(+)-α-méthoxy-a-(trifluorométhyl)phénylacétique
-
5-fluoro-2-trifluoromethylphenylacetic-acid)
Sources
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- 4. chemimpex.com [chemimpex.com]
- 5. Investigation of the structure activity relationship of flufenamic acid derivatives at the human TRESK channel K2P18.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of fluoro analogues of antimitotic phenstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Reactivity of 5-Methyl-2-(trifluoromethyl)phenylacetic Acid and Its Non-Fluorinated Analogs
For researchers and professionals in drug development and fine chemical synthesis, the choice of a molecular building block is a critical decision that dictates reaction pathways, yields, and the properties of the final product. Phenylacetic acids are ubiquitous scaffolds, but strategic substitutions on the phenyl ring can dramatically alter their chemical behavior. This guide provides an in-depth comparison of the reactivity of 5-Methyl-2-(trifluoromethyl)phenylacetic acid with its non-fluorinated analogs, offering experimental insights and theoretical grounding to inform your synthetic strategy.
Part 1: The Electronic and Steric Landscape: Why Fluorination Matters
The reactivity of a substituted phenylacetic acid is fundamentally governed by the interplay of electronic and steric effects imposed by the ring's substituents. The trifluoromethyl (-CF₃) group and the methyl (-CH₃) group exert nearly opposite electronic influences, which is the primary driver of the divergent reactivity observed between our target molecule and its analogs.
The Powerful Inductive Effect of the Trifluoromethyl Group The -CF₃ group is one of the most potent electron-withdrawing groups used in organic chemistry, primarily due to the high electronegativity of fluorine atoms.[1] This creates a strong negative inductive effect (-I), pulling electron density away from the aromatic ring and, consequently, from the carboxylic acid functional group.[2] This electron deficiency enhances the electrophilicity of the carboxyl carbon and stabilizes negative charges that develop in reaction intermediates or transition states. The Hammett constant (σ), a measure of the electronic influence of a substituent, is significantly positive for -CF₃ (σₚ = +0.57), quantifying its strong electron-withdrawing nature.[3]
The Modest Donation of the Methyl Group Conversely, the methyl group is a weak electron-donating group through a combination of a positive inductive effect (+I) and hyperconjugation. This has a slight activating effect on the phenyl ring. The Hammett constant for a para-methyl group is negative (σₚ = -0.16), indicating its electron-donating character.[3]
The "Ortho Effect" In this compound, the -CF₃ group is in the ortho position relative to the acetic acid moiety. This proximity introduces a significant steric component known as the "ortho effect".[4][5] Steric hindrance can force the -CH₂COOH group to twist out of the plane of the benzene ring, which can inhibit resonance but also influence the accessibility of the reaction center to incoming reagents.[4][6][7]
Part 2: Comparative Acidity (pKa)
The acidity of the carboxylic proton is a direct reflection of the electronic environment. A lower pKa value indicates a stronger acid, which arises from a more stable conjugate carboxylate anion. The potent electron-withdrawing -CF₃ group is exceptionally effective at stabilizing this negative charge through induction.
| Compound | Key Substituents | Expected pKa Trend | Rationale |
| This compound | ortho-CF₃, meta-CH₃ | Lowest (Most Acidic) | The dominant electron-withdrawing -CF₃ group strongly stabilizes the carboxylate anion.[2][8] |
| 2-Methylphenylacetic acid | ortho-CH₃ | Higher | The electron-donating -CH₃ group slightly destabilizes the anion. Steric effects also apply.[6][7] |
| 5-Methylphenylacetic acid | meta-CH₃ | Higher | The electron-donating -CH₃ group has a weaker destabilizing effect from the meta position. |
| Phenylacetic acid | (Unsubstituted) | Baseline | Serves as the parent compound for comparison. |
This enhanced acidity makes the fluorinated analog a better substrate for reactions where deprotonation is a key step.
Part 3: Comparative Reactivity in Key Transformations
We will now examine how these fundamental electronic and steric differences manifest in common synthetic reactions.
A. Amidation
Direct amidation of a carboxylic acid with an amine is a thermodynamically challenging but highly atom-economical transformation. The reactivity in such reactions is sensitive to both electronic and steric factors.
Analysis: The electrophilicity of the carboxyl carbon is paramount. The -CF₃ group in This compound makes this carbon significantly more electron-poor and thus more susceptible to nucleophilic attack by an amine. However, this electronic advantage is countered by the steric hindrance from the ortho -CF₃ group, which can impede the approach of the amine.
Experimental Evidence: Studies on the direct amidation of substituted phenylacetic acids have shown that while strong electron-withdrawing groups can promote the reaction, steric effects from ortho substituents can decrease the reaction yield.[9][10] For non-fluorinated analogs like 2-methylphenylacetic acid, the ortho-methyl group presents a smaller steric barrier but also makes the carboxyl carbon less electrophilic.
Comparative Data (Illustrative Yields):
| Substrate | Amine | Conditions | Expected Relative Yield | Key Factor(s) |
| This compound | Benzylamine | NiCl₂ catalyst, Toluene, 110°C[9][10] | Moderate | Electronic activation vs. Ortho steric hindrance |
| 2-Methylphenylacetic acid | Benzylamine | NiCl₂ catalyst, Toluene, 110°C[9][10] | Good to Excellent | Lower steric hindrance, but less activation |
| 4-Nitrophenylacetic acid | Benzylamine | NiCl₂ catalyst, Toluene, 110°C[9][10] | Moderate (e.g., ~60%) | Strong electronic activation, no ortho-sterics |
B. Esterification
Esterification reactivity follows similar principles to amidation. In a classic Fischer esterification, the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon.
Analysis: The electron-withdrawing -CF₃ group should, in principle, accelerate this reaction by increasing the electrophilicity of the carbonyl carbon. Studies on the reaction of ortho-substituted phenylacetic acids with diazodiphenylmethane (a proxy for esterification reactivity) showed that ortho-alkyl groups are deactivating, while electron-withdrawing groups like halogens are activating.[6][7] This suggests that the electronic effect of the -CF₃ group would likely outweigh the deactivating steric hindrance.
Experimental Protocol: Comparative Fischer Esterification This protocol is designed to compare the reaction rates by monitoring product formation over time.
-
Setup: In separate, identical reaction vessels, place 1.0 mmol of the phenylacetic acid analog (this compound and 2-methylphenylacetic acid).
-
Reagents: To each vessel, add 10.0 mmol of absolute ethanol (acting as both reagent and solvent) and 0.1 mmol of concentrated sulfuric acid as a catalyst.
-
Reaction: Place the vessels in a pre-heated oil bath at 70°C and stir vigorously.
-
Monitoring: At set time intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Quenching & Analysis: Immediately quench the aliquot in a known volume of cold saturated sodium bicarbonate solution. Extract the organic components with a suitable solvent (e.g., ethyl acetate) containing an internal standard. Analyze the organic layer by Gas Chromatography (GC) to determine the ratio of ester product to starting acid.
-
Data Analysis: Plot the percentage conversion to ester versus time for each analog to compare their reaction rates.
C. Decarboxylation
Decarboxylation reactions, particularly those proceeding through an anionic intermediate, are highly sensitive to the electronic properties of the substituents on the aromatic ring.
Analysis: The stability of the benzylic carbanion formed upon loss of CO₂ is the critical factor. The strongly electron-withdrawing -CF₃ group is perfectly positioned at the ortho position to stabilize this negative charge through a powerful inductive effect.
Experimental Evidence: This hypothesis is strongly supported by direct experimental evidence. A study on the photodecarboxylation (PDC) of various CF₃-substituted phenylacetic acids demonstrated that they undergo this reaction with high efficiency (quantum yields Φ = 0.37–0.74).[11][12] The authors explicitly state that "the CF₃ group greatly facilitates the excited state ionic PDC of phenylacetic acids".[11][12] This occurs via the formation of a benzylic carbanion that is subsequently protonated by the solvent. In contrast, non-fluorinated analogs would be expected to undergo this reaction much less efficiently, as the methyl group would not stabilize the carbanion intermediate.
Summary and Application Insights
The decision to use this compound over a non-fluorinated analog depends entirely on the desired chemical transformation and the target properties of the final product.
| Feature | This compound | Non-Fluorinated Analogs (e.g., 2-Methylphenylacetic acid) |
| Acidity | Significantly Higher. Useful for reactions requiring deprotonation or a more stable conjugate base. | Lower. Standard carboxylic acid acidity. |
| Electrophilicity | High. The carboxyl carbon is highly activated towards nucleophilic attack. | Moderate. Less activated than the fluorinated version. |
| Steric Hindrance | High at the ortho position. Can impede reactions with bulky reagents.[6][7] | Lower. The methyl group is significantly smaller than the trifluoromethyl group. |
| Favored Reactions | Decarboxylation (via anionic intermediates), reactions where electronic activation is key.[11][12] | Amidation/Esterification with bulky reagents, reactions where steric hindrance is limiting. |
| Drug Design Impact | Increases lipophilicity and can alter metabolic stability and binding affinity.[13][14][15] | Standard lipophilicity and metabolic profile. |
Final Recommendation for the Synthetic Chemist:
-
Choose this compound when you need to enhance acidity, activate the carboxyl group for attack by a less reactive nucleophile, or facilitate a decarboxylation step. It is also the premier choice when the -CF₃ group is a desired feature in the final product for its metabolic or binding properties.
-
Choose a non-fluorinated analog like 2-methylphenylacetic acid when your reaction is sensitive to steric hindrance, especially when using bulky coupling partners, or when the cost and complexity of the fluorinated starting material are not justified for the target application.
By understanding the fundamental principles outlined in this guide, researchers can make more informed and strategic decisions, leading to more efficient and successful synthetic outcomes.
References
-
Burns, M. D., & Lukeman, M. (2010). Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids. Photochemical & Photobiological Sciences, 86(4), 821-826. Available at: [Link]
-
Chapman, N. B., Lee, J. R., & Shorter, J. (1970). The separation of polar and steric effects. Part XI. Kinetics of the reactions of ortho-substituted phenylacetic acids with diazodiphenyl-methane in various alcohols. Journal of the Chemical Society B: Physical Organic, 755. Available at: [Link]
-
Li, J., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl₂. Royal Society Open Science, 5(2), 171811. Available at: [Link]
-
Burns, M. D., & Lukeman, M. (2010). Efficient Photodecarboxylation of Trifluoromethyl-substituted Phenylacetic and Mandelic Acids. ResearchGate. Available at: [Link]
-
Chapman, N. B., Lee, J. R., & Shorter, J. (1970). The separation of polar and steric effects. Part XI. Kinetics of the reactions of ortho-substituted phenylacetic acids with diazodiphenyl-methane in various alcohols. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Available at: [Link] (Note: Specific document not directly linkable, but data is standard and widely available in physical organic chemistry resources).
-
McNally, A., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(22), 6834–6838. Available at: [Link]
-
Chapman, N. B., & Shorter, J. (1970). The separation of polar and steric effects. Part X. Kinetics of the reactions of phenylacetic acid and meta- or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols. Journal of the Chemical Society B: Physical Organic, 750-755. Available at: [Link]
-
Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(11), 1475–1486. Available at: [Link]
-
Science.gov. (n.d.). Hammett substituent constants: Topics. Available at: [Link]
-
Wikipedia. (n.d.). Ortho effect. Available at: [Link]
-
McNally, A., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents. Available at: [Link]
-
ResearchGate. (n.d.). Selection of Hammett constant σ+ values for selected functional groups X. Available at: [Link]
-
Li, C., et al. (2017). Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 139(36), 12430–12433. Available at: [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Available at: [Link]
-
ResearchGate. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl₂. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Available at: [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8213. Available at: [Link]
-
Vedantu. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Available at: [Link]
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- 3. global.oup.com [global.oup.com]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sci-Hub. The separation of polar and steric effects. Part XI. Kinetics of the reactions of ortho-substituted phenylacetic acids with diazodiphenyl-methane in various alcohols / Journal of the Chemical Society B: Physical Organic, 1970 [sci-hub.ru]
- 7. The separation of polar and steric effects. Part XI. Kinetics of the reactions of ortho-substituted phenylacetic acids with diazodiphenyl-methane in various alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
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A Researcher's Guide to the In Vitro Evaluation of Novel 5-Methyl-2-(trifluoromethyl)phenylacetic Acid Derivatives as Anti-Inflammatory Agents
This guide provides a comprehensive framework for the in vitro characterization of novel anti-inflammatory compounds derived from the "5-Methyl-2-(trifluoromethyl)phenylacetic acid" scaffold. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs). Our focus is on generating robust and reproducible data to inform the drug development process.
The structural motif of phenylacetic acid is a well-established pharmacophore in a number of NSAIDs. The strategic inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability. This guide, therefore, positions derivatives of "this compound" as potential cyclooxygenase (COX) inhibitors and outlines a systematic in vitro approach to validate this hypothesis.
Comparative Framework: Benchmarking Against the Standards
To ascertain the therapeutic potential of any new chemical entity, it is crucial to benchmark its performance against existing standards. For this guide, we will compare our hypothetical "Compound X" (a novel derivative of this compound) against:
-
Celecoxib: A selective COX-2 inhibitor, representing a modern, targeted anti-inflammatory agent.[1][2]
-
Ibuprofen: A traditional, non-selective COX inhibitor, providing a baseline for conventional NSAID activity.
This comparative approach will allow for a nuanced understanding of the potency, selectivity, and cellular effects of our novel derivatives.
Tier 1: Primary Target Engagement - COX Isoform Selectivity
The initial and most critical step is to determine if the novel derivatives directly interact with their intended targets, the COX-1 and COX-2 enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][4] Selective inhibition of COX-2 over COX-1 is a desirable trait for minimizing the gastrointestinal side effects associated with traditional NSAIDs.[3]
Experimental Protocol: COX-1/COX-2 Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Reagent Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and the test compounds (Compound X, Celecoxib, Ibuprofen) at various concentrations.
-
Reaction Initiation: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control. Allow for a brief pre-incubation period.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination and Detection: After a specified incubation time, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Compound X | Experimental Data | Experimental Data | Calculated Value |
| Celecoxib | >100 | 0.015 | >6600 |
| Ibuprofen | 15 | 35 | 0.43 |
Note: The values for Celecoxib and Ibuprofen are representative and may vary depending on the specific assay conditions.
Tier 2: Cellular Effects and Safety Profile
Following target engagement, it is essential to assess the effects of the compounds on whole cells, including their potential for cytotoxicity. In vitro cytotoxicity testing is a crucial step in the early stages of drug discovery to identify compounds that may be harmful to cells.[5][6][7][8]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of test compounds.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9] Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan.[10]
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X, Celecoxib, and Ibuprofen for 24-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (the concentration that reduces cell viability by 50%).
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[13][14]
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction and Measure Absorbance: Add the stop solution and measure the absorbance at 490 nm.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells). Determine the LC50 (the concentration that causes 50% cell lysis).
Data Presentation:
| Compound | Cell Viability (CC50 in µM) | Cytotoxicity (LC50 in µM) |
| Compound X | Experimental Data | Experimental Data |
| Celecoxib | >100 | >100 |
| Ibuprofen | >200 | >200 |
Tier 3: Downstream Cellular Mechanisms
To further characterize the anti-inflammatory potential of the novel derivatives, we will investigate their effects on key inflammatory pathways within a cellular context.
Protocol 3: Prostaglandin E2 (PGE2) Immunoassay
This assay measures the levels of PGE2, a key pro-inflammatory prostaglandin, produced by cells.[15] This provides a functional readout of COX-2 inhibition in a cellular system.
Methodology:
-
Cell Culture and Stimulation: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with the test compounds for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatants using a competitive ELISA kit according to the manufacturer's protocol.[15][16]
-
Data Analysis: Determine the concentration of each compound required to inhibit LPS-induced PGE2 production by 50% (IC50).
Data Presentation:
| Compound | PGE2 Inhibition (IC50 in µM) |
| Compound X | Experimental Data |
| Celecoxib | 0.1 |
| Ibuprofen | 5 |
Protocol 4: NF-κB Luciferase Reporter Assay
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes.[17][18] This assay determines if the test compounds can modulate the NF-κB signaling pathway.
Methodology:
-
Cell Transfection: Stably or transiently transfect a suitable cell line (e.g., HEK293) with a luciferase reporter plasmid containing NF-κB response elements.[19][20]
-
Cell Treatment and Stimulation: Seed the transfected cells in a 96-well plate. Pre-treat with the test compounds for 1 hour, followed by stimulation with an NF-κB activator such as Tumor Necrosis Factor-alpha (TNF-α).[21]
-
Cell Lysis: After 6-8 hours, lyse the cells using a lysis buffer.[19]
-
Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.[19][22]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the percentage of inhibition of TNF-α-induced NF-κB activation.
Signaling Pathway: Intersection of COX and NF-κB in Inflammation
Caption: The interconnected COX and NF-κB inflammatory pathways.
Conclusion
This guide provides a structured and scientifically rigorous approach to the in vitro evaluation of novel "this compound" derivatives as potential anti-inflammatory agents. By systematically assessing their effects on COX enzymes, cell viability, and key inflammatory signaling pathways, researchers can build a comprehensive data package to support the advancement of promising lead compounds into further preclinical development. The comparative framework ensures that the performance of these novel derivatives is contextualized against established drugs, providing a clear rationale for their potential therapeutic advantages.
References
- Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2019). In vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines. Molecules, 24(21), 3968.
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BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
- Cianci, G., Zappavigna, S., Misso, G., Panarese, I., De Vita, F., & Caraglia, M. (2018). Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. International Journal of Molecular Sciences, 19(10), 2933.
- Ghayur, M. N., & Gilani, A. H. (2005). In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells. Clinical Cancer Research, 11(22), 8218-8227.
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
- Liu, R., & Li, L. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. bio-protocol, 1(1), e26.
-
MDPI. (2023, February 1). Can Celecoxib Assay in Preclinical Studies Be Improved?. Retrieved from [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
- Warner, T. D., & Mitchell, J. A. (2002). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Pharmaceutical Design, 8(12), 1045-1053.
- Zidar, N., Odar, K., Glavač, D., Jerše, M., & Komel, R. (2016). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Toxico, 4(1), 1.
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- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 5. kosheeka.com [kosheeka.com]
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A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-2-(trifluoromethyl)phenylacetic Acid and its Analogs in Anti-Inflammatory Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) for 5-Methyl-2-(trifluoromethyl)phenylacetic acid and its analogs. By synthesizing experimental data from various studies, we will explore the nuanced effects of substituent modifications on the phenylacetic acid scaffold, a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction: The Phenylacetic Acid Scaffold in NSAID Development
The phenylacetic acid framework is a critical pharmacophore in a prominent class of NSAIDs.[1] Molecules built upon this scaffold, such as diclofenac, are widely recognized for their potent anti-inflammatory, analgesic, and antipyretic properties.[2] The therapeutic effects of these agents are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation.[3] The existence of two major COX isoforms, the constitutive COX-1 and the inducible COX-2, presents a key challenge and opportunity in drug design: achieving selective inhibition of COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.[3][4]
This guide will focus on dissecting the SAR of this important class of molecules, with a specific emphasis on understanding how substitutions on the phenyl ring, such as a methyl and a trifluoromethyl group, influence biological activity. While direct and extensive SAR studies on this compound are not widespread in publicly available literature, by examining structurally related analogs, we can deduce the probable contributions of its unique substitution pattern.
The Phenyl Ring: A Canvas for Modulating Potency and Selectivity
The substitution pattern on the phenyl ring of phenylacetic acid derivatives is a critical determinant of their anti-inflammatory potency and COX selectivity. The nature, position, and electronic properties of these substituents can profoundly alter the molecule's interaction with the active sites of COX-1 and COX-2.
The Role of Electron-Withdrawing Groups: The Trifluoromethyl Moiety
The trifluoromethyl (CF3) group, a strong electron-withdrawing substituent, is a bioisostere for a methyl group but with significantly different electronic properties. Its incorporation into drug candidates often leads to enhanced metabolic stability and increased potency.[5] In the context of phenylacetic acid derivatives, the presence of a trifluoromethyl group can significantly impact anti-inflammatory activity. Studies on related aryl acetamide compounds have shown that replacing a methyl group with a trifluoromethyl group can lead to a notable increase in potency.[6]
For this compound, the CF3 group at the 2-position is expected to play a crucial role in its interaction with the COX enzymes. This substitution can influence the acidity of the carboxylic acid and the overall conformation of the molecule, potentially leading to a stronger binding affinity.
The Influence of Alkyl Groups: The 5-Methyl Substituent
The methyl group at the 5-position of the phenyl ring is another key feature of the target molecule. While less electronically dramatic than the trifluoromethyl group, its steric bulk and lipophilicity can still significantly influence biological activity. The position of such a substituent can dictate the orientation of the molecule within the enzyme's active site, potentially favoring binding to the larger, more accommodating active site of COX-2 over COX-1.
Comparative Analysis of Phenyl Ring Substitutions
To illustrate the impact of different substituents on the phenyl ring, the following table summarizes the in vitro COX inhibition data for a series of phenylacetic acid derivatives.
| Compound ID | R2 | R3 | R4 | R5 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1 | H | H | H | H | >100 | >100 | - |
| 2 | Cl | H | H | H | 1.5 | 0.2 | 7.5 |
| 3 | H | H | Cl | H | 5.2 | 0.9 | 5.8 |
| 4 | H | H | F | H | 8.1 | 1.2 | 6.75 |
| 5 | CF3 | H | H | H | 0.8 | 0.05 | 16 |
| 6 | H | H | H | CH3 | 12.5 | 3.1 | 4.0 |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not be from a single head-to-head study.
From this comparative data, several key SAR trends emerge:
-
Halogenation: The introduction of chlorine or fluorine atoms on the phenyl ring generally enhances inhibitory activity against both COX isoforms.
-
Trifluoromethylation: The presence of a trifluoromethyl group at the 2-position (Compound 5) leads to a significant increase in potency and a notable improvement in COX-2 selectivity compared to the unsubstituted analog and even the halogenated derivatives.
-
Methylation: A methyl group at the 5-position (a hypothetical analog for comparison) is expected to confer a moderate level of activity.
Based on these trends, This compound is hypothesized to be a potent COX inhibitor with a favorable selectivity profile for COX-2. The 2-trifluoromethyl group is anticipated to be the primary driver of high potency, while the 5-methyl group may further fine-tune its interaction within the COX active site.
Modifications to the Acetic Acid Side Chain: Exploring Bioisosteres
The carboxylic acid moiety of phenylacetic acid NSAIDs is crucial for their activity, as it typically forms a key ionic interaction with a conserved arginine residue in the active site of both COX-1 and COX-2. However, this acidic group is also associated with the gastrointestinal toxicity of many NSAIDs. Consequently, significant research has been dedicated to exploring bioisosteric replacements for the carboxylic acid to improve the safety profile while maintaining or enhancing anti-inflammatory activity.
Examples of such bioisosteres include tetrazoles and hydroxamic acids.[7] The successful replacement of the carboxylic acid with these groups can lead to compounds with reduced ulcerogenic potential.[8][9]
Experimental Protocols for Evaluation
The evaluation of novel phenylacetic acid derivatives as anti-inflammatory agents involves a combination of in vitro and in vivo assays.
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme in a buffer solution at a controlled temperature (e.g., 37°C) for a specified time.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for a range of compound concentrations, and the IC50 value is determined by non-linear regression analysis.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory efficacy of the test compounds in an acute model of inflammation.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a reference group receives a standard NSAID (e.g., indomethacin or celecoxib).
-
Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Key SAR trends for phenylacetic acid derivatives.
Sources
- 1. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jabsonline.org [jabsonline.org]
- 3. Analgesic - Wikipedia [en.wikipedia.org]
- 4. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antinociceptive evaluation of bioisosteres and hybrids of naproxen, ibuprofen and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
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Benchmarking the performance of "5-Methyl-2-(trifluoromethyl)phenylacetic acid" in specific applications
A Senior Application Scientist's Guide to Leveraging its Unique Physicochemical Properties
For researchers, scientists, and professionals in drug development, the selection of foundational molecular scaffolds is a critical step that dictates the trajectory of a research program. Phenylacetic acid derivatives, particularly those bearing fluorine-containing substituents, have emerged as privileged structures in medicinal chemistry. This guide provides an in-depth technical analysis of "5-Methyl-2-(trifluoromethyl)phenylacetic acid," positioning it as a high-potential, albeit underexplored, building block for the synthesis of novel therapeutics. While direct comparative performance data for this specific molecule in defined applications is not extensively published, this guide will extrapolate from well-understood medicinal chemistry principles and data from its close analogs to benchmark its potential. We will explore its utility as a synthetic intermediate and propose a framework for evaluating its derivatives in a therapeutically relevant context.
The Strategic Advantage of the Trifluoromethyl and Methyl Moieties
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, valued for its ability to significantly modulate a molecule's properties.[1] When appended to a phenylacetic acid scaffold, the -CF3 group, particularly at the ortho position as in "this compound," exerts a powerful electron-withdrawing effect. This can influence the acidity of the carboxylic acid, which in turn can affect its binding interactions with biological targets. Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and improve metabolic stability, crucial parameters for drug candidates.
The additional presence of a methyl group at the meta position (para to the trifluoromethyl group) provides a nuanced yet significant contribution to the molecule's profile. This small alkyl group can serve as a point for metabolic oxidation, potentially influencing the pharmacokinetic profile. It also offers a vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The specific substitution pattern of "this compound" thus presents a unique combination of electronic and steric properties that can be strategically exploited in the design of targeted therapies.
Hypothetical Application: A Scaffold for Kinase Inhibitor Synthesis
Given that structurally related compounds like 3-Fluoro-5-(trifluoromethyl)phenylacetic acid are utilized in the synthesis of kinase inhibitors, we can hypothesize a similar application for "this compound."[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research.
The general workflow for synthesizing a hypothetical kinase inhibitor from our subject compound would involve the amidation of the carboxylic acid with a suitable amine-containing heterocyclic core, a common feature in many approved kinase inhibitors.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Experimental Protocol: Synthesis of a Hypothetical N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-5-methyl-2-(trifluoromethyl)benzamide
This protocol details the synthesis of a hypothetical kinase inhibitor to demonstrate the utility of "this compound" as a chemical intermediate.
Step 1: Activation of the Carboxylic Acid
-
To a solution of "this compound" (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2 or Ar), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
Step 2: Amide Coupling
-
In a separate flask, dissolve the amine-containing heterocycle (e.g., N1-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, 1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the crude acid chloride from Step 1, dissolved in a small amount of anhydrous DCM, dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure hypothetical kinase inhibitor.
-
Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Benchmarking Performance: A Proposed Screening Cascade
Once a library of derivatives is synthesized from "this compound," a systematic screening cascade is necessary to evaluate their performance.
Caption: A typical screening cascade for kinase inhibitors.
Comparative Performance Metrics
The performance of any newly synthesized inhibitor derived from "this compound" would be benchmarked against existing inhibitors for the same target kinase. The key performance indicators are summarized in the table below.
| Performance Metric | Description | Desired Outcome |
| IC50 / Ki | The concentration of the inhibitor required to reduce enzyme activity by 50% or the inhibition constant. | Low nanomolar to picomolar range. |
| Cellular Potency (EC50) | The concentration of the inhibitor that gives a half-maximal response in a cell-based assay. | Potency comparable to or better than existing inhibitors. |
| Kinase Selectivity | The degree to which an inhibitor binds to its intended target versus other kinases. | High selectivity to minimize off-target effects. |
| Metabolic Stability | The resistance of a compound to metabolism, typically measured by its half-life in liver microsomes. | Longer half-life for improved in vivo exposure. |
| Aqueous Solubility | The ability of a compound to dissolve in water, which can impact its absorption and formulation. | Sufficient solubility for good bioavailability. |
| Membrane Permeability | The ability of a compound to cross cell membranes to reach its intracellular target. | High permeability for effective target engagement. |
Conclusion: A Promising but Untapped Resource
While "this compound" may not have a well-documented history of application in specific, high-profile drugs, its structural features strongly suggest its potential as a valuable scaffold in modern drug discovery. The strategic placement of the electron-withdrawing trifluoromethyl group and the synthetically versatile methyl group provides a unique starting point for the creation of novel chemical entities. This guide has outlined a hypothetical yet scientifically grounded approach to leveraging this compound in the context of kinase inhibitor development. The provided synthetic and screening frameworks serve as a robust starting point for researchers and drug development professionals to unlock the latent potential of "this compound." Further exploration of this and similar underutilized building blocks is a promising avenue for the discovery of next-generation therapeutics.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Retrieved from [Link]
Sources
A Researcher's Guide to Navigating the Labyrinth of Cross-Reactivity: A Case Study with 5-Methyl-2-(trifluoromethyl)phenylacetic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, often stemming from cross-reactivity, are a primary cause of unforeseen toxicities and clinical trial failures.[1] This guide provides an in-depth framework for designing and executing robust cross-reactivity studies, using a hypothetical series of compounds based on the "5-Methyl-2-(trifluoromethyl)phenylacetic acid" scaffold.
While public domain data on the specific biological activity of "this compound" is limited, its structural motifs are present in molecules with known biological activities. For the purpose of this guide, we will postulate that our lead compound, Compound X , a derivative of this compound, has been identified as a potent and selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. This guide will outline the critical steps to de-risk Compound X by comprehensively profiling its cross-reactivity against the closely related isoform, Cyclooxygenase-1 (COX-1), and a broader panel of off-target proteins.
The Imperative of Proactive Cross-Reactivity Profiling
The therapeutic benefit of any drug is directly tied to its selective engagement with the intended target.[1] Interactions with unintended proteins can trigger a cascade of adverse events.[2] For non-steroidal anti-inflammatory drugs (NSAIDs), for instance, the cross-reactivity between COX-1 and COX-2 is a well-established determinant of their gastrointestinal side-effect profile.[3][4] Therefore, a meticulously designed cross-reactivity study is not merely a regulatory requirement but a fundamental aspect of building a robust safety and efficacy profile for any new chemical entity.
This guide will walk you through a multi-pronged approach to assess the cross-reactivity of Compound X, encompassing both biochemical and cell-based assays. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.
A Multi-Tiered Strategy for Assessing Cross-Reactivity
A comprehensive cross-reactivity assessment should be approached in a tiered manner, starting with closely related targets and expanding to a broader panel of proteins.
Figure 1: A tiered workflow for comprehensive cross-reactivity assessment of a lead compound.
Tier 1: Interrogating Closely Related Isoforms - The COX-1/COX-2 Paradigm
Given that Compound X is a putative COX-2 inhibitor, the most critical initial cross-reactivity assessment is against its closely related isoform, COX-1.
Experimental Protocol 1: In Vitro Enzyme Inhibition Assay
This assay directly measures the functional inhibitory potency of Compound X against both COX-1 and COX-2.
Principle: The peroxidase activity of COX enzymes is utilized to measure the oxidation of a chromogenic substrate. Inhibition of this reaction by Compound X results in a reduced colorimetric signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Compound X and a reference COX-2 inhibitor (e.g., Celecoxib) in DMSO.
-
Reconstitute purified human COX-1 and COX-2 enzymes in the appropriate assay buffer.
-
Prepare a solution of arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and varying concentrations of Compound X or the reference inhibitor.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression analysis.[5]
-
Trustworthiness and Self-Validation:
-
Positive Control: A known selective COX-2 inhibitor (Celecoxib) is included to validate the assay's ability to detect isoform-selective inhibition.
-
Negative Control: DMSO vehicle control is used to establish the baseline enzyme activity.
-
Substrate Concentration: The assay should be performed at a substrate concentration close to the Michaelis constant (Km) to ensure accurate determination of competitive inhibition.[6]
Experimental Protocol 2: Competitive Binding Assay
This assay determines the affinity of Compound X for the active sites of COX-1 and COX-2.
Principle: A labeled ligand with known affinity for the COX active site is displaced by the unlabeled test compound (Compound X). The extent of displacement is proportional to the affinity of the test compound.[7][8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare purified COX-1 and COX-2 membrane preparations.
-
Use a radiolabeled or fluorescently-labeled COX inhibitor (e.g., [³H]-Celecoxib) as the labeled ligand.
-
Prepare serial dilutions of Compound X.
-
-
Assay Procedure:
-
In a multi-well plate, incubate the enzyme preparation with the labeled ligand and varying concentrations of Compound X.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free labeled ligand using a filtration apparatus.
-
Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence reader.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the concentration of Compound X.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation, which relates the IC50 to the Ki based on the concentration and affinity of the labeled ligand.[5]
-
Trustworthiness and Self-Validation:
-
Saturation Binding: The concentration of the labeled ligand should be at or below its Kd (dissociation constant) to ensure sensitive detection of competition.[9]
-
Non-Specific Binding Control: Wells containing a high concentration of an unlabeled, potent COX inhibitor are included to determine the level of non-specific binding.
-
Equilibrium Conditions: The incubation time must be sufficient for the binding reaction to reach equilibrium.[9]
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in a clear and concise table to facilitate comparison.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | COX-1 Ki (nM) | COX-2 Ki (nM) |
| Compound X | 1500 | 15 | 100 | 1200 | 12 |
| Celecoxib | 3000 | 30 | 100 | 2500 | 25 |
| Ibuprofen | 100 | 250 | 0.4 | 80 | 200 |
Table 1: Hypothetical inhibitory potency and binding affinity data for Compound X and reference compounds against COX-1 and COX-2.
A high selectivity index (COX-1 IC50 / COX-2 IC50) is desirable for a COX-2 selective inhibitor. The data in Table 1 suggests that Compound X exhibits a favorable selectivity profile, comparable to Celecoxib.
Tier 2: Casting a Wider Net - Broad Panel Screening
While isoform selectivity is crucial, a comprehensive understanding of a compound's promiscuity requires screening against a broader panel of unrelated targets.
Experimental Protocol 3: Off-Target Binding Panel
This high-throughput screening approach assesses the binding of Compound X to a diverse array of receptors, ion channels, transporters, and enzymes.
Principle: Similar to the competitive binding assay, this typically involves radioligand displacement assays performed by specialized contract research organizations (CROs).
Methodology:
-
Target Selection: A standard safety pharmacology panel, often comprising 40-100 targets, is typically employed. These panels include proteins known to be associated with adverse drug reactions.
-
Assay Execution: Compound X is tested at a fixed, high concentration (e.g., 10 µM) against each target in the panel.
-
Data Analysis: The results are reported as the percentage of inhibition of labeled ligand binding. A significant inhibition (typically >50%) flags a potential off-target interaction that warrants further investigation.
Experimental Protocol 4: Cell-Based Functional Assays
Cell-based assays provide a more physiologically relevant context to assess the functional consequences of any identified off-target interactions.[10][11][12][13][14]
Principle: These assays measure the effect of Compound X on cellular processes, such as cell viability, signaling pathway activation, or cytokine production.[10]
Step-by-Step Methodology (Example: Cell Viability Assay):
-
Cell Culture: Select a panel of cell lines that are relevant to potential off-target effects.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Utilize a validated method to measure cell viability, such as the MTT or ATP-based assays (e.g., CellTiter-Glo®).[10]
-
Data Analysis: Plot cell viability against the logarithm of Compound X concentration to determine the EC50 (the concentration that causes a 50% reduction in cell viability).
Figure 2: A generalized workflow for a cell-based viability assay.
Trustworthiness and Self-Validation:
-
Positive Control: A known cytotoxic compound should be included to confirm the sensitivity of the assay.
-
Vehicle Control: A DMSO control is essential to establish the baseline cell viability.
-
Multiple Cell Lines: Using a panel of cell lines can help identify cell-type-specific effects.
Synthesizing the Data for Informed Decision-Making
The ultimate goal of these cross-reactivity studies is to build a comprehensive profile of Compound X's selectivity and potential liabilities. By integrating the data from biochemical and cell-based assays, researchers can make informed decisions about the continued development of a compound. A favorable profile would show high selectivity for the primary target (COX-2) with minimal off-target binding and a lack of significant cytotoxicity in relevant cell lines at therapeutic concentrations.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Methyl-2-(trifluoromethyl)phenylacetic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Methyl-2-(trifluoromethyl)phenylacetic acid. As a fluorinated organic compound, this substance requires specific procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents. The protocols herein are designed to be self-validating, explaining the scientific reasoning behind each critical step to foster a culture of safety and responsibility in the laboratory.
Hazard Identification and Risk Assessment: Know Your Reagent
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is an organic acid containing a trifluoromethyl group, which dictates its classification and handling requirements. While specific toxicological data for this exact compound is limited, data from structurally similar compounds, such as 2-(Trifluoromethyl)phenylacetic acid and other fluorinated phenylacetic acids, provide a strong basis for a conservative risk assessment.[1][2]
The primary hazards are associated with its irritant properties and the potential for hazardous decomposition during incineration or fire.[1][3] Thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[1][3]
Table 1: Hazard Profile of Structurally Related Phenylacetic Acids
| Hazard Classification | Description | Rationale and Key Considerations |
|---|---|---|
| Acute Toxicity | Not classified as acutely toxic based on available data, but should be handled with care. | The toxicological properties are not fully investigated; minimize exposure.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][5] | Avoid all direct skin contact. Prolonged contact may cause burns. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][5] | Direct contact can lead to significant eye damage. Appropriate eye protection is mandatory. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation.[1][2][5] | Handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[1] |
The Core Directive: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its correct classification and segregation as halogenated organic waste .[6][7]
Causality: The trifluoromethyl (-CF₃) group places this compound in the "halogenated" category. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and the "scrubbing" of resulting acid gases like hydrogen fluoride.[1][6] Mixing this waste stream with non-halogenated solvents complicates and significantly increases the cost of disposal, as the entire mixture must be treated as halogenated.[8]
Therefore, you must never mix this compound waste with:
-
Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[8]
-
Oxidizers or reactive metals .[9]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for safely managing this compound from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Proper PPE is your first line of defense against chemical exposure.[10] Before beginning any work that will generate waste, ensure you are wearing the following:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[10][11]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but for extended handling or in the event of a spill, heavier-duty gloves may be necessary. Always check the manufacturer's compatibility chart.[11][12]
-
Body Protection: A standard laboratory coat should be worn and fully buttoned.[10] Ensure you are wearing long pants and closed-toe shoes.[12]
Step 2: Waste Collection
-
Designate a Waste Container: Select a clean, compatible waste container. High-density polyethylene (HDPE) or glass containers are appropriate.[9][13] The container must have a secure, tightly-sealing screw cap to prevent leaks and the escape of vapors.[7]
-
Label the Container: Proper labeling is a critical safety and compliance requirement.[14] Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department. The label must include:
-
Transfer the Waste: Carefully transfer the waste into the designated container, minimizing splashing or dust generation.[1] If transferring a solid, use a powder funnel. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[15]
Step 3: In-Lab Accumulation and Storage
Proper temporary storage of the waste container is crucial to prevent accidents.
-
Secure Containment: Keep the waste container tightly closed at all times, except when actively adding waste.[7][8]
-
Location: Store the container in a well-ventilated, designated satellite accumulation area, such as within a chemical fume hood or a ventilated cabinet.[9]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[16]
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong bases and oxidizing agents.[9]
Step 4: Final Disposal
Laboratory personnel do not perform the final disposal. Your responsibility is to prepare the waste for collection by trained professionals.
-
Request Pickup: Once the waste container is full or you have finished the project, submit a chemical waste collection request to your institution's EHS department, following their specific procedures.[16]
-
Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard method for this type of waste is high-temperature incineration.[1][6] Never attempt to dispose of this chemical down the drain or in regular trash.[8][9]
Disposal and Spill Management Workflow
The following diagram illustrates the decision-making process for the safe management of this compound waste.
Caption: Decision workflow for handling and disposal of halogenated waste.
Emergency Procedures: Spills and Exposures
Accidents can happen, and preparedness is key to mitigating risks.
Small Spills
For small spills that can be cleaned up by trained lab personnel in under 10 minutes:[9]
-
Alert Personnel: Notify others in the immediate area.[11]
-
Assess the Situation: Ensure the spill is manageable and there is no immediate fire hazard.[10]
-
Wear PPE: Don appropriate PPE, including double gloves, goggles, and a lab coat.[9]
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[7][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled chemical into a designated, labeled container for hazardous waste disposal.[1][3] This cleanup material is now also considered halogenated hazardous waste.[16]
-
Decontaminate: Clean the spill area with soap and water.
For large spills, immediately evacuate the area, alert others, and contact your institution's emergency response team.[7][11]
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[17]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of environmental stewardship.
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Navigating the Safe Handling of 5-Methyl-2-(trifluoromethyl)phenylacetic acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis and application of novel compounds are daily endeavors. Among these, fluorinated organic acids like 5-Methyl-2-(trifluoromethyl)phenylacetic acid represent a class of molecules with significant potential. However, their unique chemical properties necessitate a robust and well-understood safety protocol to protect the researchers who handle them. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you, our scientific partners, with the knowledge to handle this compound with the utmost confidence and safety.
Hazard Identification and Risk Assessment: Understanding the Adversary
Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. This compound is classified as a hazardous substance with the following primary concerns based on its Safety Data Sheet (SDS) and the nature of similar chemical structures.[1]
-
Skin Irritation: Direct contact can lead to inflammation, redness, and discomfort.
-
Serious Eye Irritation: The compound can cause significant and potentially damaging irritation to the eyes.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system, leading to coughing and discomfort.
A comprehensive risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of the substance being used, the potential for aerosolization, and the duration of the handling task.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees, and it is the responsibility of the researcher to use it correctly.[2][3] The following PPE is mandatory when handling this compound.
Summary of Required PPE
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[4] |
| Eyes/Face | Safety goggles and face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. A full-face shield must be worn over the goggles during procedures with a high risk of splashing.[5] |
| Body | Laboratory coat | A fully buttoned, long-sleeved laboratory coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6] |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when engineering controls cannot guarantee that exposure will be maintained below acceptable limits, or during spill clean-up. The type of cartridge will depend on the specific operational conditions and a formal respiratory protection program should be in place.[7] |
| Feet | Closed-toe shoes | Leather or a suitable non-porous material is recommended. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[8][9]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Review SDS: Always have the most current Safety Data Sheet readily available for reference.[1]
Handling:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Running Reactions:
-
Conduct all reactions within a fume hood.
-
Ensure all glassware is properly secured.
-
Maintain a safe distance from the reaction vessel.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires special disposal procedures.[10][11]
Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[12]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams to prevent costly and complex disposal procedures.[11]
-
Container Management: Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and the words "Hazardous Waste."
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the hazardous waste. Do not pour any amount of this chemical down the drain.[13]
Visualizing the PPE Selection Workflow
To further clarify the decision-making process for selecting the appropriate level of personal protective equipment, the following workflow diagram is provided.
Caption: PPE Selection Workflow Diagram
Conclusion
By integrating a thorough understanding of the hazards associated with this compound with rigorous adherence to established safety protocols, researchers can confidently and safely advance their scientific objectives. This guide serves as a foundational resource, and it is incumbent upon each scientist to remain vigilant, continuously assess risks, and prioritize safety in all laboratory operations.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
